Product packaging for H-Gly-Ala-Leu-OH(Cat. No.:CAS No. 35180-93-9)

H-Gly-Ala-Leu-OH

Cat. No.: B1277176
CAS No.: 35180-93-9
M. Wt: 259.3 g/mol
InChI Key: VSVZIEVNUYDAFR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Gly-Ala-Leu-OH is a tripeptide with the amino acid sequence Glycine-Alanine-Leucine and a molecular weight of 259.30 g/mol . This compound, also known as Glycyl-alanyl-leucine, is provided as a solid powder with a purity typically exceeding 98% and has a shelf life of over three years when stored properly in a dry, dark environment at -20°C . The exploration of this compound and similar short-chain peptides is crucial for advancing the comprehension of biochemical processes at a molecular level . The specific sequence is of particular interest to researchers; glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone, while alanine serves as a neutral reference in conformational studies. Leucine, a hydrophobic amino acid, plays a significant role in the hydrophobic interactions that drive protein folding and stability . Studies on the crystal structure of Gly-L-Ala-L-Leu have revealed that the tripeptide can adopt a near alpha-helical backbone conformation in its crystalline state, providing direct evidence for the sequence's preference to initiate helical structures, a fundamental motif in protein architecture . As such, this tripeptide serves as a vital model system for fundamental research into peptide behavior, protein folding mechanisms, and enzyme kinetics, forming the bedrock upon which more complex investigations in drug design are built . It is synthesized using established peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) . This compound is for research use only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O4 B1277176 H-Gly-Ala-Leu-OH CAS No. 35180-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVZIEVNUYDAFR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426325
Record name Glycyl-alanyl-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35180-93-9
Record name Glycyl-alanyl-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-Ala-Leu-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the tripeptide H-Gly-Ala-Leu-OH. It includes tabulated physicochemical data, detailed experimental protocols for synthesis and characterization, and logical diagrams to illustrate key processes and structures.

Chemical Structure and Identification

This compound, also known as Glycyl-L-alanyl-L-leucine, is a tripeptide composed of three amino acid residues: Glycine (Gly), L-Alanine (Ala), and L-Leucine (Leu). The residues are linked sequentially by peptide bonds. Glycine, the N-terminal amino acid, is achiral, while Alanine and Leucine are chiral and present in their natural L-configuration.

The structure consists of a free amino group at the Glycine terminus (N-terminus) and a free carboxyl group at the Leucine terminus (C-terminus).

Figure 1: Chemical structure of this compound.
Chemical Identifiers

Quantitative and identifying data for this compound are summarized in the table below for quick reference.

IdentifierValueReference
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid[PubChem CID: 6992585]
CAS Number 22849-49-6[ChemicalBook], [Next Peptide]
Molecular Formula C₁₁H₂₁N₃O₄[Next Peptide], [MyBioSource]
Canonical SMILES C--INVALID-LINK--C)C(=O)O">C@@HNC(=O)CN[PubChem CID: 6992585]
InChIKey VSVZIEVNUYDAFR-YUMQZZPRSA-N[PubChem CID: 6992585]

Physicochemical Properties

The physicochemical properties of a peptide are critical for determining its behavior in biological and chemical systems, including its solubility, stability, and potential for crossing biological membranes.

PropertyValueReference
Molecular Weight 259.30 g/mol [Next Peptide], [MyBioSource], [PubChem CID: 9834954], [PubChem CID: 6992585]
XLogP3 -3.8[PubChem CID: 9834954], [PubChem CID: 6992585]
Hydrogen Bond Donors 4(Calculated)
Hydrogen Bond Acceptors 4(Calculated)
Melting Point Decomposes at high temperatures. Similar dipeptides like H-Ala-Gly-OH decompose around 249-255 °C.[ChemicalBook]
Boiling Point Not applicable (decomposes)
Solubility Expected to be soluble in water due to its polar nature (low LogP) and multiple hydrogen bonding groups. The solubility of its constituent amino acids in water is well-documented.[1][2]

Experimental Protocols

This section outlines standard methodologies for the synthesis and characterization of this compound, suitable for replication in a research setting.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing peptides of this length.[3][4] The peptide is assembled on a solid resin support from the C-terminus (Leucine) to the N-terminus (Glycine).

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-L-Leu-Wang resin. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 20-30 minutes.[4]

  • Fmoc Deprotection (Cycle 1): Remove the Fmoc protecting group from Leucine by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Cycle 1 - Alanine):

    • Activate Fmoc-L-Ala-OH (3 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours to couple the Alanine to the Leucine.

    • Wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly added Alanine.

  • Amino Acid Coupling (Cycle 2 - Glycine): Repeat step 3 using Fmoc-Gly-OH to couple Glycine to the Alanine.

  • Final Deprotection: Remove the N-terminal Fmoc group from Glycine using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours. This cleaves the peptide from the resin and removes any side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.

G cluster_resin On Resin cluster_solution In Solution A 1. Start: Fmoc-Leu-Resin B 2. Deprotect Fmoc (20% Piperidine/DMF) A->B C 3. Couple Fmoc-Ala-OH (HBTU/DIPEA) B->C D 4. Deprotect Fmoc (20% Piperidine/DMF) C->D E 5. Couple Fmoc-Gly-OH (HBTU/DIPEA) D->E F 6. Final Fmoc Deprotection E->F G 7. Cleave from Resin (95% TFA) F->G H 8. Purify Crude Peptide (RP-HPLC) G->H I 9. Lyophilize (Final Product: this compound) H->I

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Characterization Protocols

After synthesis and purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

Purpose: To confirm the molecular weight of the synthesized peptide. Methodology:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

  • Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).[5] This technique is well-suited for peptides and provides a mass-to-charge (m/z) ratio.

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 260.31, confirming the expected molecular weight of 259.30 Da.

Purpose: To confirm the covalent structure, amino acid sequence, and purity of the peptide. Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a suitable solvent, typically D₂O or a H₂O/D₂O (9:1) mixture, to a concentration of >0.5 mM.[6][7][8]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides initial information on the types of protons present (amide, alpha-protons, side-chain protons) and can indicate purity.

  • 2D NMR (COSY/TOCSY): Acquire two-dimensional correlation spectra like COSY and TOCSY.[9] These experiments establish through-bond proton connectivities, allowing for the unambiguous assignment of protons within each amino acid residue's spin system.

  • Data Interpretation: Analyze the chemical shifts and coupling constants to confirm the presence of Glycine, Alanine, and Leucine residues and ensure they are connected in the correct sequence. The absence of significant impurity peaks confirms the sample's purity.

Purpose: To identify the key functional groups present in the peptide, confirming its peptide nature.[10][11][12] Methodology:

  • Sample Preparation: Prepare a sample, often as a solid mixed with KBr to form a pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Analysis: Acquire the IR spectrum.

  • Data Interpretation: The spectrum should display characteristic absorption bands:

    • Amide I band (~1650 cm⁻¹): Primarily from C=O stretching of the peptide backbone. Its position provides information on the secondary structure.

    • Amide II band (~1550 cm⁻¹): From N-H bending and C-N stretching.

    • Broad O-H stretch (~3300-2500 cm⁻¹): From the C-terminal carboxylic acid.

    • N-H stretch (~3300 cm⁻¹): From the N-terminus and amide bonds.

G cluster_analysis Analytical Characterization cluster_results Confirmation A Synthesized & Purified This compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, COSY, TOCSY) A->C D FT-IR Spectroscopy A->D E Correct Molecular Weight (259.30 Da) B->E F Correct Covalent Structure & High Purity C->F G Presence of Key Functional Groups (Amide, COOH, NH₂) D->G

Figure 3: Experimental workflow for peptide characterization.

Biological Context and Significance

While specific signaling pathways for the tripeptide this compound are not extensively documented, its constituent amino acids have well-known and critical biological roles. Research into the tripeptide could focus on how this specific sequence modulates or combines the functions of its parts.

  • Glycine (Gly): Acts as an inhibitory neurotransmitter in the central nervous system and is a crucial component of collagen.

  • Alanine (Ala): Plays a central role in the glucose-alanine cycle, transporting amino groups from muscle to the liver.

  • Leucine (Leu): Is a branched-chain amino acid (BCAA) essential for protein synthesis and muscle repair, and it is known to activate the mTOR signaling pathway, which is critical for cell growth.

The combination of these amino acids into a single peptide could offer unique bioavailability and synergistic effects, potentially influencing tissue repair, muscle metabolism, and cellular regeneration.

G Peptide This compound (Tripeptide) Gly Glycine (Gly) Peptide->Gly is composed of Ala L-Alanine (Ala) Peptide->Ala is composed of Leu L-Leucine (Leu) Peptide->Leu is composed of Role_Gly Neurotransmitter Collagen Component Gly->Role_Gly functions as Role_Ala Glucose-Alanine Cycle Metabolism Ala->Role_Ala functions in Role_Leu mTOR Activation Muscle Protein Synthesis Leu->Role_Leu functions in

Figure 4: Relationship of this compound to its constituent amino acids and their roles.

References

The Tripeptide Gly-Ala-Leu: A Technical Guide to its Physicochemical Properties, Synthesis, and Potential Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The tripeptide Gly-Ala-Leu, composed of glycine, alanine, and leucine, is a simple yet intriguing molecule. While its specific biological functions are not extensively documented in publicly available literature, the known roles of its constituent amino acids, particularly leucine, suggest potential involvement in crucial cellular signaling pathways related to metabolism and growth. This technical guide provides a comprehensive overview of the physicochemical properties of Gly-Ala-Leu, detailed methodologies for its synthesis and quantification, and an exploration of its potential biological activities, with a focus on the well-established mTOR signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic and biomarker potential of this and other short-chain peptides.

Physicochemical Properties of Gly-Ala-Leu

A thorough understanding of the physicochemical properties of Gly-Ala-Leu is fundamental for its synthesis, purification, and analytical detection. The key properties of this tripeptide are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₁N₃O₄
Molecular Weight 259.30 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN
Isomeric SMILES C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O
InChI Key VSVZIEVNUYDAFR-YUMQZZPRSA-N
CAS Number 35180-93-9
Crystal Structure Data The crystal structure of Gly-L-Ala-L-Leu has been determined, revealing a near alpha-helical backbone conformation in its crystalline state.[1]

Synthesis and Purification of Gly-Ala-Leu

The synthesis of Gly-Ala-Leu can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A general workflow for the synthesis and purification is outlined below.

Experimental Protocol: Solid-Phase Synthesis of Gly-Ala-Leu

This protocol describes a representative method for the manual synthesis of Gly-Ala-Leu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the leucine residue. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

  • Glycine Coupling: Repeat step 3 using Fmoc-Gly-OH to couple the final amino acid.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

  • Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Dissolve the crude peptide in a minimal amount of HPLC grade water/acetonitrile and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final Gly-Ala-Leu peptide as a white powder.

Visualization of the Synthesis Workflow

G start Start: Fmoc-Leu-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_ala Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) deprotection1->coupling_ala deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling_ala->deprotection2 coupling_gly Couple Fmoc-Gly-OH (HBTU/HOBt/DIPEA) deprotection2->coupling_gly final_deprotection Final Fmoc Deprotection coupling_gly->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization

Figure 1: Workflow for the solid-phase synthesis of Gly-Ala-Leu.

Biological Function and Signaling Pathways

While direct experimental evidence for the biological function of the Gly-Ala-Leu tripeptide is limited, the presence of leucine provides a strong basis for hypothesizing its involvement in the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine is a well-established activator of mTORC1 (mTOR Complex 1), a central regulator of cell growth, proliferation, and protein synthesis.[2]

The mTOR Signaling Pathway and the Role of Leucine

The mTOR pathway is a critical signaling cascade that integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis and cell growth. Leucine is a key signaling molecule that activates mTORC1.[2]

Proposed Mechanism of Action for Leucine:

  • Sensing: Leucine enters the cell and is sensed by intracellular proteins, such as Sestrin2.

  • GTPase Regulation: This sensing event leads to the activation of the Rag GTPases, which are crucial for the localization of mTORC1 to the lysosomal surface.

  • mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb, another small GTPase.

  • Downstream Effects: Activated mTORC1 phosphorylates several downstream targets, including:

    • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes protein synthesis by enhancing the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.

Given that Gly-Ala-Leu contains leucine, it is plausible that this tripeptide, either intact or after hydrolysis into its constituent amino acids, could stimulate the mTOR pathway.

Visualization of the Leucine-mTOR Signaling Pathway

G leucine Leucine (from Gly-Ala-Leu) sestrin2 Sestrin2 leucine->sestrin2 activates rag_gtpases Rag GTPases sestrin2->rag_gtpases regulates mTORC1 mTORC1 rag_gtpases->mTORC1 recruits and activates s6k1 S6K1 mTORC1->s6k1 phosphorylates four_ebp1 4E-BP1 mTORC1->four_ebp1 phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4e eIF4E eif4e->protein_synthesis four_ebp1->eif4e inhibits

Figure 2: The Leucine-activated mTORC1 signaling pathway.

Quantitative Data

As of the date of this document, there is a notable lack of publicly available quantitative data regarding the specific biological activity of the Gly-Ala-Leu tripeptide. For instance, data such as IC₅₀ values, Kₔ values, or specific binding affinities to cellular targets have not been extensively reported in the scientific literature. The primary role of this tripeptide sequence appears to be as a component of larger polypeptide chains.[3] Further research is required to determine the specific quantitative biological parameters of this molecule.

Experimental Protocols for Biological Investigation

To elucidate the biological function of Gly-Ala-Leu, a series of in vitro experiments can be proposed. The following protocols provide a framework for investigating the effects of this tripeptide on cellular signaling and protein synthesis.

Western Blot Analysis of mTOR Pathway Activation

Objective: To determine if Gly-Ala-Leu treatment activates the mTOR signaling pathway in a relevant cell line (e.g., C2C12 myotubes, HEK293T cells).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Gly-Ala-Leu peptide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to desired confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal mTOR activity.

    • Treat cells with varying concentrations of Gly-Ala-Leu for a specified time course (e.g., 15, 30, 60 minutes). Include a positive control (e.g., leucine) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protein Synthesis Assay (e.g., SUnSET)

Objective: To measure the effect of Gly-Ala-Leu on the rate of protein synthesis.

Materials:

  • Puromycin

  • Anti-puromycin antibody

  • Other materials as listed for Western Blot analysis

Procedure:

  • Cell Culture and Treatment: Treat cells with Gly-Ala-Leu as described above.

  • Puromycin Labeling: During the last 15-30 minutes of treatment, add a low concentration of puromycin to the cell culture medium. Puromycin is incorporated into nascent polypeptide chains, and the amount of incorporation is proportional to the rate of protein synthesis.

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above, using an anti-puromycin antibody to detect the puromycin-labeled peptides.

  • Data Analysis: Quantify the intensity of the puromycin signal to determine the relative rate of protein synthesis in response to Gly-Ala-Leu treatment.

Conclusion and Future Directions

The tripeptide Gly-Ala-Leu, while not extensively characterized for its specific biological functions, holds potential as a modulator of cellular metabolism through the well-established mTOR signaling pathway, primarily due to its leucine component. The experimental protocols outlined in this guide provide a roadmap for future research to elucidate the precise biological activities of this peptide. Future investigations should focus on determining its bioavailability, metabolic stability, and its effects in various in vitro and in vivo models. Such studies will be crucial in uncovering the potential of Gly-Ala-Leu as a therapeutic agent or a biomarker in health and disease.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the tripeptide H-Gly-Ala-Leu-OH. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. This document is intended to serve as a practical resource for professionals engaged in peptide research and development.

Overview of Synthesis Strategy

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. This orthogonal protection scheme is a key advantage of the Fmoc/tBu strategy.

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid to be attached to the resin is Leucine, followed by Alanine, and finally Glycine. Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Experimental Protocols

Materials and Reagents

The following tables outline the necessary materials and reagents for the synthesis, purification, and characterization of this compound.

Table 1: Key Reagents and Materials

Reagent/MaterialGradeSupplier
Fmoc-Leu-Wang ResinSynthesis GradeCommercially Available
Fmoc-Ala-OHSynthesis GradeCommercially Available
Fmoc-Gly-OHSynthesis GradeCommercially Available
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeCommercially Available
1-Hydroxybenzotriazole (HOBt)Synthesis GradeCommercially Available
PiperidineSynthesis GradeCommercially Available
N,N-Dimethylformamide (DMF)HPLC GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Acetonitrile (ACN)HPLC GradeCommercially Available
WaterHPLC Grade-
Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed in a specialized reaction vessel designed for SPPS. The following protocol is based on a 0.1 mmol synthesis scale.

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound

SPPS_Workflow Resin Fmoc-Leu-Wang Resin Swell Resin Swelling (DMF, 30 min) Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Couple_Ala Couple Fmoc-Ala-OH (DIC/HOBt in DMF, 2h) Wash1->Couple_Ala Wash2 Wash (DMF, DCM) Couple_Ala->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF, DCM) Fmoc_Deprotection2->Wash3 Couple_Gly Couple Fmoc-Gly-OH (DIC/HOBt in DMF, 2h) Wash3->Couple_Gly Wash4 Wash (DMF, DCM) Couple_Gly->Wash4 Final_Deprotection Final Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Wash4->Final_Deprotection Wash5 Wash (DMF, DCM, Ether) Final_Deprotection->Wash5 Cleavage Cleavage from Resin (TFA/TIS/H2O, 2h) Wash5->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification HPLC_Workflow Crude_Peptide Crude this compound Dissolve Dissolve in H2O/ACN Crude_Peptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Elute Elute with ACN/H2O Gradient (with 0.1% TFA) Inject->Elute Monitor Monitor at 220 nm Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product Pure this compound Lyophilize->Final_Product

A Comprehensive Technical Guide to the Tripeptide H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and analytical methodologies for the tripeptide H-Gly-Ala-Leu-OH. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is crucial for a range of applications, from dosage calculations in experimental assays to the interpretation of mass spectrometry results.

ParameterValueReference
Molecular Formula C₁₁H₂₁N₃O₄[1][2][3]
Molecular Weight 259.30 g/mol [1][2][3][4]
Sequence Glycyl-L-alanyl-L-leucine
CAS Number 22849-49-6[1][2]

Hypothetical Experimental Protocols

The following sections detail standardized, hypothetical protocols for the synthesis and characterization of this compound, providing a foundational methodology for researchers.

A common method for the synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin Preparation: A Wang or Rink Amide resin is swelled in dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin. This is followed by deprotection of the Fmoc group and subsequent coupling of Fmoc-Ala-OH and then Fmoc-Gly-OH.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the synthesized peptide.

  • Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile and 50% water with 0.1% formic acid.

  • Instrumentation: The sample is introduced into an ESI-MS instrument.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound, which should be observed at approximately m/z 260.3.

The purity of the synthesized peptide is assessed using analytical RP-HPLC.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes is typically used.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Purity Calculation: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involving a peptide like this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis Resin_Prep->SPPS Fmoc Chemistry Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Pure_Peptide Pure Peptide RP_HPLC->Pure_Peptide ESI_MS ESI-MS Pure_Peptide->ESI_MS MW Verification HPLC_Purity Analytical HPLC Pure_Peptide->HPLC_Purity Purity Check Final_Product Final Product (>95% Purity) ESI_MS->Final_Product HPLC_Purity->Final_Product signaling_pathway Peptide This compound Receptor G-Protein Coupled Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Activation Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

References

The Stability of H-Gly-Ala-Leu-OH: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro and in vivo stability of the tripeptide H-Gly-Ala-Leu-OH. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, data presentation strategies, and the underlying metabolic pathways relevant to the peptide's degradation. Understanding the stability of this peptide is crucial for elucidating its metabolic fate and potential as a therapeutic agent.

Introduction to Peptide Stability

Peptides, like this compound, are promising therapeutic candidates due to their high specificity and biological activity. However, their susceptibility to enzymatic degradation in biological systems often limits their therapeutic application. The primary challenge in developing peptide-based drugs is their short half-life in vivo. Therefore, a thorough understanding of a peptide's stability profile is essential during the early stages of drug development.

In vitro stability assays are typically the first step in this assessment, providing insights into the peptide's susceptibility to degradation by various enzymes found in biological fluids. Following this, in vivo studies are conducted to understand the peptide's pharmacokinetic profile in a whole organism.

In Vitro Stability Assessment

In vitro stability studies are crucial for predicting the in vivo behavior of a peptide. These assays typically involve incubating the peptide in various biological fluids or with specific enzymes and monitoring its degradation over time.

Experimental Protocol: In Vitro Stability in Human Plasma

This protocol outlines a representative method for determining the stability of this compound in human plasma.

Objective: To determine the half-life of this compound in human plasma.

Materials:

  • This compound analytical standard

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Thermomixer or water bath

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: To stop the enzymatic reaction, immediately add an equal volume of ice-cold acetonitrile with 0.1% TFA to each aliquot.

  • Centrifugation: Vortex the samples and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC method to quantify the remaining amount of this compound at each time point.[1][2] A typical gradient elution would be from 10-50% acetonitrile in water (both with 0.1% TFA) over 30 minutes, with UV detection at 215 nm.[2]

Data Presentation: In Vitro Stability

The results of the in vitro stability assay can be summarized in the following tables. The half-life (t½) is calculated by plotting the natural logarithm of the percentage of remaining peptide against time and determining the slope of the linear regression.

Table 1: Hypothetical In Vitro Stability of this compound in Human Plasma

Time (minutes)% Remaining this compound (Mean ± SD)
0100 ± 0.0
585.2 ± 3.1
1560.1 ± 2.5
3035.8 ± 1.9
6012.5 ± 1.2
1201.8 ± 0.5
Calculated Half-life (t½) 22.5 minutes

Table 2: Hypothetical Stability of this compound in Simulated Biological Fluids

Biological FluidKey EnzymesHalf-life (t½) in minutes (Mean ± SD)
Simulated Gastric Fluid (SGF)Pepsin> 240
Simulated Intestinal Fluid (SIF)Trypsin, Chymotrypsin15.2 ± 1.8

Experimental Workflow Visualization

In_Vitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Spike Spike Peptide into Plasma Peptide_Stock->Spike Plasma Pre-warm Human Plasma Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Protein Precipitation (ACN/TFA) Time_Points->Precipitate Centrifuge Centrifuge Samples Precipitate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Calculate Half-life HPLC->Data

In Vitro Stability Assay Workflow

In Vivo Stability Assessment

In vivo studies are essential to understand the pharmacokinetic profile of this compound in a living organism. These studies typically involve administering the peptide to an animal model and measuring its concentration in blood samples over time.

Experimental Protocol: In Vivo Stability in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Sprague-Dawley rats

  • Blood collection tubes (with K2-EDTA)

  • LC-MS/MS system

Procedure:

  • Dosing Solution: Prepare a sterile solution of this compound in saline at a concentration of 1 mg/mL.

  • Administration: Administer the dosing solution to rats via intravenous (IV) injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the tail vein at various time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the peptide from the plasma matrix.[1]

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method. This technique provides high sensitivity and selectivity for peptide quantification.

Data Presentation: In Vivo Stability

The pharmacokinetic parameters are calculated from the plasma concentration-time profile.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (IV Administration)

ParameterDescriptionValue (Mean ± SD)
t½ (min) Half-life12.8 ± 2.1
Cmax (ng/mL) Maximum plasma concentration15,600 ± 1,250
AUC (ng*min/mL) Area under the curve185,000 ± 15,000
CL (mL/min/kg) Clearance10.8 ± 1.5
Vd (L/kg) Volume of distribution0.25 ± 0.05

Experimental Workflow Visualization

In_Vivo_Stability_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing cluster_analysis Analysis Dosing_Solution Prepare Dosing Solution Administration IV Administration to Rats Dosing_Solution->Administration Blood_Sampling Collect Blood Samples Administration->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Extraction Peptide Extraction (SPE) Plasma_Separation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

In Vivo Stability Assay Workflow

Metabolic Degradation Pathway

The degradation of this compound in vivo is primarily mediated by peptidases, which cleave the peptide bonds. The resulting free amino acids—glycine, alanine, and leucine—then enter their respective metabolic pathways.

Enzymatic Cleavage

The peptide bonds in this compound are susceptible to hydrolysis by various exopeptidases and endopeptidases present in the blood and tissues. The primary degradation products would be the constituent amino acids and smaller dipeptides.

Metabolic Fate of Constituent Amino Acids

Once liberated, glycine, alanine, and leucine are utilized by the body in various metabolic processes:

  • Glycine: Can be converted to serine, used in heme synthesis, or enter the central carbon metabolism.

  • Alanine: Plays a key role in the glucose-alanine cycle, transporting amino groups from muscle to the liver for urea synthesis.

  • Leucine: Is a ketogenic amino acid, meaning its carbon skeleton can be converted into ketone bodies.

Signaling Pathway Visualization

Metabolic_Pathway Peptide This compound Degradation Enzymatic Degradation (Peptidases) Peptide->Degradation Gly Glycine Degradation->Gly Ala Alanine Degradation->Ala Leu Leucine Degradation->Leu Serine Serine Gly->Serine Heme Heme Synthesis Gly->Heme Glucose_Ala_Cycle Glucose-Alanine Cycle Ala->Glucose_Ala_Cycle Ketone_Bodies Ketone Bodies Leu->Ketone_Bodies Central_Metabolism Central Carbon Metabolism Serine->Central_Metabolism Glucose_Ala_Cycle->Central_Metabolism Ketone_Bodies->Central_Metabolism

Metabolic Fate of this compound

Conclusion

This technical guide provides a framework for assessing the in vitro and in vivo stability of the tripeptide this compound. The detailed experimental protocols, data presentation formats, and visualizations of workflows and metabolic pathways offer a comprehensive resource for researchers in the field of peptide drug development. While the quantitative data presented is hypothetical, it serves as a realistic example of what can be expected for a small, unmodified peptide. The methodologies described herein can be adapted and optimized for the specific research needs of any laboratory investigating the therapeutic potential of this compound. A thorough understanding of its stability is a critical step towards its successful clinical translation.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Gly-Ala-Leu Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the therapeutic applications of the specific tripeptide Gly-Ala-Leu is limited in the current scientific literature. This guide provides an in-depth analysis of the known biological activities and therapeutic potential of closely related peptides, namely Gly-Leu and Leu-Gly, as well as the synergistic effects of its constituent amino acids—Glycine, Alanine, and Leucine. The information presented herein is intended to infer the potential therapeutic avenues for Gly-Ala-Leu and to provide a foundation for future research.

Introduction to Bioactive Peptides

Bioactive peptides are short chains of amino acids, typically containing 2 to 20 residues, that can exert physiological effects in the body.[1] These peptides are inactive within their parent proteins and become active upon release through enzymatic hydrolysis during digestion or food processing.[2] Due to their small size, they can be absorbed intact from the intestine and enter the bloodstream, allowing them to reach target organs and exert a variety of biological activities, including antihypertensive, antioxidant, antimicrobial, and immunomodulatory effects.[2][3] The specific sequence of amino acids in a peptide is the primary determinant of its biological function.[2] Given the known bioactivities of Glycine, Alanine, and Leucine, the tripeptide Gly-Ala-Leu is a candidate for therapeutic exploration.

Potential Therapeutic Applications Inferred from Related Peptides and Constituent Amino Acids

Based on the available scientific evidence for analogous peptides and its individual amino acids, the potential therapeutic applications for Gly-Ala-Leu can be extrapolated to several key areas:

  • Muscle Protein Synthesis and Management of Sarcopenia: Leucine is a well-established activator of the mTOR signaling pathway, which is a central regulator of muscle protein synthesis.[4][5] Studies have shown that supplementing a suboptimal dose of protein with leucine can stimulate muscle protein synthesis to a similar extent as a much larger dose of protein.[6] Furthermore, the dipeptide Gly-Leu has been shown to promote protein synthesis in intestinal epithelial cells, also through the mTOR pathway.[7] This suggests that Gly-Ala-Leu could be a potent agent in combating sarcopenia, the age-related loss of muscle mass and function, and in promoting muscle recovery after exercise.

  • Intestinal Health and Integrity: The intestinal epithelium is a rapidly renewing tissue, and its health is crucial for nutrient absorption and barrier function. Research on chicken intestinal epithelial cells (IECs) has demonstrated that Gly-Leu can promote the proliferation and protein synthesis of these cells.[7] This indicates a potential role for Gly-Ala-Leu in maintaining gut health, and possibly in the management of conditions characterized by impaired intestinal barrier function.

  • Anti-inflammatory and Cytoprotective Effects: Glycine, the N-terminal amino acid of the peptide, is known to possess significant anti-inflammatory and cytoprotective properties. It can restore the anabolic response to leucine in inflammatory conditions.[8] This suggests that the Gly-Ala-Leu peptide may have inherent anti-inflammatory activity, which could be beneficial in a range of inflammatory conditions.

  • Metabolic Health: Some small peptides have been investigated for their role in metabolic regulation. For instance, leucine-containing peptides are of interest for their potential to modulate glucose uptake and insulin sensitivity.[9] Additionally, di- and tripeptides containing proline, glycine, and leucine have shown protective effects on the liver in diabetic mice.[10] This opens the possibility for Gly-Ala-Leu to be explored for its effects on metabolic health.

Quantitative Data on Related Peptides and Amino Acids

The following table summarizes key quantitative data from studies on peptides and amino acids closely related to Gly-Ala-Leu. This data provides a basis for estimating potential effective concentrations and observed biological effects.

Molecule(s)Model SystemConcentration/DosageKey Quantitative Finding(s)Reference(s)
Gly-Leu Chicken Intestinal Epithelial Cells (in vitro)Not specifiedSignificantly promoted IEC growth and proliferation.[7]
Glycine + Leucine Mouse model of acute inflammation (in vivo)1 g/kg glycine pretreatmentRestored leucine-stimulated muscle protein synthesis by +51% in LPS-treated mice.[8]
Leucine Elderly men (in vivo)Leucine-supplemented dietImproved myofibrillar muscle protein fractional synthesis rate from 0.053 ± 0.009%/h to 0.083 ± 0.008%/h.[11]
Leucine Healthy older women (in vivo)10g protein with supplemental leucineInduced similar increases in muscle protein synthesis as a 25g protein dose.[4]
Leucine Healthy men (in vivo)6.25g whey protein + leucineStimulated muscle protein synthesis similar to 25g of whey protein at rest.[6]

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies on related peptides and amino acids.

In Vitro Analysis of Gly-Leu on Intestinal Epithelial Cells
  • Cell Culture: Primary chicken intestinal epithelial cells (IECs) were isolated and cultured. Cell purity was confirmed to be >90% through immunofluorescence.

  • Treatment: IECs were cultured in a medium containing L-Leu or L-Leu-L-Leu for 24 hours. An untreated group served as the control.

  • Analysis of Cell Growth and Proliferation: Cell viability was assessed using the MTT assay, and cell growth curves were generated by counting cells at 24-hour intervals for 7 days.

  • Analysis of Apoptosis: Apoptosis of IECs was examined, though the specific method is not detailed in the abstract.

  • Transcriptome and Proteomic Analysis: Transcriptome sequencing and nonquantitative proteomic marker sequencing were performed to identify differentially expressed genes and proteins involved in cell growth, proliferation, and apoptosis.[7]

In Vivo Study of Glycine and Leucine on Muscle Protein Synthesis in an Inflammatory Model
  • Animal Model: Male C57BL/6 mice were used. Acute inflammation was induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 1 mg/kg.

  • Treatment: Mice were pretreated with either 1 g/kg of glycine or L-alanine (as an isonitrogenous control) prior to the LPS injection.

  • Measurement of Muscle Protein Synthesis: The surface sensing of translation (SUnSET) methodology was employed to measure the relative rates of basal and leucine-stimulated muscle protein synthesis 4 hours after the LPS injection.

  • Analysis of Signaling Pathways: The phosphorylation status of key proteins in the mTOR pathway (mTOR, S6, and 4E-BP1) was assessed, likely via Western blotting, to determine the anabolic response.

  • Oxidative Stress and Myotube Wasting: Dihydroethidium (DHE) staining was used to measure oxidative stress in muscle cross-sections. In vitro experiments with C2C12 myotubes were conducted to assess the effect of glycine on LPS-induced wasting.[8]

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway in Leucine-Mediated Protein Synthesis

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[12] Leucine is a potent activator of mTOR complex 1 (mTORC1).[4][13] The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the initiation of protein synthesis.[5]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Ribosome_Biogenesis Ribosome Biogenesis p70S6K->Ribosome_Biogenesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis initiates

Caption: Leucine activation of the mTORC1 signaling pathway leading to protein synthesis.

General Experimental Workflow for In Vitro Peptide Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a peptide like Gly-Ala-Leu in a cell-based assay.

Experimental_Workflow Cell_Culture Cell Culture (e.g., C2C12 myotubes) Peptide_Treatment Peptide Treatment (Gly-Ala-Leu at various concentrations) Cell_Culture->Peptide_Treatment Incubation Incubation (Defined time period) Peptide_Treatment->Incubation Cell_Lysis Cell Lysis and Protein Extraction Incubation->Cell_Lysis qPCR RNA Extraction and qPCR (for gene expression) Incubation->qPCR Functional_Assay Functional Assay (e.g., Protein Synthesis Assay) Incubation->Functional_Assay Western_Blot Western Blot (e.g., for p-mTOR, p-p70S6K) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Functional_Assay->Data_Analysis

Caption: A generalized workflow for in vitro evaluation of peptide bioactivity.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of the Gly-Ala-Leu tripeptide is currently lacking, a review of the literature on closely related peptides and its constituent amino acids provides a strong rationale for its investigation. The potent effects of leucine on muscle protein synthesis, combined with the bioactivities of glycine and the demonstrated effects of dipeptides like Gly-Leu, suggest that Gly-Ala-Leu could be a valuable therapeutic agent, particularly in the contexts of sarcopenia, intestinal health, and inflammatory conditions.

Future research should focus on the chemical synthesis and in vitro characterization of the Gly-Ala-Leu tripeptide. Studies should be designed to directly assess its effects on muscle cells, intestinal epithelial cells, and immune cells, and to elucidate the underlying molecular mechanisms, with a particular focus on the mTOR signaling pathway. Subsequent in vivo studies in relevant animal models will be necessary to validate its therapeutic potential and to evaluate its pharmacokinetic and safety profiles. Such a systematic approach will be crucial in determining whether Gly-Ala-Leu can be developed into a novel therapeutic for a range of clinical applications.

References

Putative Mechanism of Action for H-Gly-Ala-Leu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Ala-Leu-OH is a molecule of interest with potential biological activities stemming from its constituent amino acids: Glycine, Alanine, and Leucine. While direct experimental evidence detailing its specific mechanism of action is not yet available in the public domain, this technical guide outlines two primary putative mechanisms based on the known roles of its components and analogous peptides. The proposed pathways center on the activation of the mTORC1 signaling cascade, a master regulator of cell growth and protein synthesis, and the modulation of extracellular matrix (ECM) dynamics through interaction with matrix metalloproteinases (MMPs). This document provides a comprehensive overview of these potential mechanisms, detailed experimental protocols to investigate them, and structured data from relevant studies to support these hypotheses.

Introduction

This compound is a tripeptide composed of Glycine, Alanine, and L-Leucine. The biological functions of its individual amino acid constituents are well-documented. Leucine, a branched-chain amino acid, is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in regulating protein synthesis and cell proliferation. Glycine and Alanine can act as "priming" amino acids, enhancing Leucine-induced mTORC1 activation. Furthermore, peptides containing these amino acids have been implicated in the regulation of the extracellular matrix. This guide explores the two most probable mechanisms of action for this compound based on this foundational knowledge.

Putative Mechanism 1: Activation of the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is tightly controlled by various stimuli, including growth factors and amino acids. Leucine is a key amino acid that directly signals to activate mTORC1. We hypothesize that this compound, upon cellular uptake, is either hydrolyzed to release its constituent amino acids, with Leucine then activating mTORC1, or the intact tripeptide itself, or its dipeptide fragments (e.g., Gly-Ala, Ala-Leu), may act as signaling molecules to promote mTORC1 activation. Studies on the dipeptide Gly-Leu have demonstrated its ability to promote the expression of mTOR and its downstream signaling molecules, S6K1 and 4E-BP1, in chicken intestinal epithelial cells, suggesting a direct effect of small peptides on this pathway[1].

Signaling Pathway Diagram

mTORC1_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Uptake Hydrolysis Hydrolysis Amino Acid Transporter->Hydrolysis Leucine Leucine Hydrolysis->Leucine Glycine / Alanine Glycine / Alanine Hydrolysis->Glycine / Alanine mTORC1 mTORC1 Leucine->mTORC1 Activates Glycine / Alanine->mTORC1 Primes S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Putative activation of the mTORC1 signaling pathway by this compound.

Experimental Protocols

2.2.1. Cell Culture and Treatment

  • Cell Lines: Human skeletal muscle cells, intestinal epithelial cells (e.g., Caco-2), or other relevant cell lines.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Starve cells of amino acids for a defined period (e.g., 1-2 hours) before treatment with varying concentrations of this compound, Leucine (positive control), or vehicle (negative control).

2.2.2. Western Blot Analysis for mTORC1 Activation

  • Objective: To quantify the phosphorylation status of key downstream targets of mTORC1.

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

2.2.3. In Vitro mTORC1 Kinase Assay

  • Objective: To directly measure the kinase activity of mTORC1 in the presence of this compound.

  • Procedure:

    • Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR or anti-Raptor antibody.

    • Wash the immunoprecipitates extensively.

    • Perform the kinase reaction in a buffer containing ATP and a recombinant, unphosphorylated substrate (e.g., 4E-BP1).

    • Incubate with this compound or its potential hydrolytic products.

    • Stop the reaction and analyze the phosphorylation of the substrate by Western blot or autoradiography if using [γ-³²P]ATP.

2.2.4. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of this compound on cell viability and proliferation.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary
Peptide/CompoundCell TypeOutcome MeasureResultReference
Gly-LeuChicken Intestinal Epithelial Cellsp-mTOR protein expressionSignificantly increased vs. control[1]
Gly-LeuChicken Intestinal Epithelial Cellsp-S6K1 protein expressionSignificantly increased vs. control[1]
Gly-LeuChicken Intestinal Epithelial CellsCell Viability (MTT Assay)Significantly increased vs. control[1]

Putative Mechanism 2: Modulation of Extracellular Matrix Dynamics

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. The activity of MMPs is tightly regulated, and their dysregulation is implicated in various physiological and pathological processes. Given that MMPs recognize and cleave specific peptide sequences, and that sequences containing Glycine, Alanine, and Leucine can be found in MMP substrates, it is plausible that this compound could act as a substrate, competitive inhibitor, or modulator of MMP activity, thereby influencing ECM remodeling.

Logical Relationship Diagram

MMP_Modulation This compound This compound MMPs MMPs This compound->MMPs Interacts with (Inhibition/Substrate) ECM ECM MMPs->ECM Degrades ECM Degradation ECM Degradation MMPs->ECM Degradation Leads to Tissue Remodeling Tissue Remodeling ECM Degradation->Tissue Remodeling

Caption: Putative modulation of MMP activity and ECM dynamics by this compound.

Experimental Protocols

3.2.1. In Vitro MMP Activity Assay (FRET-based)

  • Objective: To determine if this compound can inhibit or serve as a substrate for specific MMPs.

  • Procedure:

    • Use a commercially available MMP activity assay kit that utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.

    • In a 96-well microplate, combine recombinant active MMP (e.g., MMP-1, MMP-2, MMP-9) with the FRET substrate.

    • Add varying concentrations of this compound to the wells. A known MMP inhibitor should be used as a positive control.

    • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence microplate reader.

    • A decrease in the rate of fluorescence increase in the presence of this compound would suggest inhibition. An increase could suggest the peptide is being cleaved and is interfering with the assay, or potentially activating the MMP.

3.2.2. Gelatin Zymography

  • Objective: To assess the effect of this compound on the activity of gelatinases (MMP-2 and MMP-9).

  • Procedure:

    • Culture cells (e.g., fibroblasts or cancer cells that secrete MMPs) and treat them with this compound.

    • Collect the conditioned media.

    • Run the conditioned media on a non-reducing SDS-PAGE gel co-polymerized with gelatin.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs.

    • Incubate the gel in a developing buffer at 37°C overnight.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • Quantify the band intensities to assess changes in MMP activity.

3.2.3. Collagen Degradation Assay

  • Objective: To measure the effect of this compound on the degradation of collagen.

  • Procedure:

    • Coat 96-well plates with type I collagen.

    • Add a source of collagenolytic activity (e.g., activated MMP-1 or conditioned media from stimulated cells) to the wells.

    • Include different concentrations of this compound.

    • Incubate for a set period at 37°C.

    • Quantify the amount of degraded collagen released into the supernatant using a collagen assay kit or by measuring hydroxyproline content.

Relevant Data Context

While no direct quantitative data for this compound is available, studies on MMPs have identified cleavage sites that contain the constituent amino acids. For example, the collagen type I, II, and III have a specific cleavage sequence of (Gln/Leu)-Gly#(Ile/Leu)-(Ala/Pro). This indicates that peptides containing these residues can fit into the active site of collagenolytic MMPs.

Conclusion

The tripeptide this compound possesses a molecular structure that suggests at least two significant, non-mutually exclusive, putative mechanisms of action. The presence of Leucine strongly points towards an involvement in the mTORC1 signaling pathway, a key regulator of anabolism. Concurrently, the peptide's sequence suggests a potential interaction with matrix metalloproteinases, thereby influencing extracellular matrix turnover. The experimental protocols detailed in this guide provide a clear roadmap for the systematic investigation of these hypotheses. Future research focusing on these pathways will be crucial to fully elucidate the biological role of this compound and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into peptide chains. This document provides a detailed protocol for the manual synthesis of the tripeptide H-Gly-Ala-Leu-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin. The protocol covers all stages of the synthesis, from resin preparation to final peptide cleavage and purification. Quantitative data is summarized for clarity, and a detailed workflow diagram is provided to illustrate the process. This guide is intended for researchers and professionals with a foundational understanding of organic chemistry and laboratory techniques.

Introduction

The synthesis of peptides is a critical process in various fields, including drug discovery, biochemistry, and materials science. The tripeptide this compound serves as a simple model for demonstrating the fundamental principles of SPPS. The Fmoc/tBu strategy is employed, where the N-terminus is temporarily protected by the base-labile Fmoc group, and any reactive side chains (though none are present in this sequence) are protected by acid-labile groups. The peptide is assembled on a solid support, specifically a Wang resin, which allows for the final product to have a free C-terminal carboxylic acid upon cleavage.[1][2][3]

Materials and Reagents

ReagentGradeSupplierNotes
Fmoc-Leu-Wang ResinSynthesis Gradee.g., Sigma-AldrichSubstitution: 0.5-1.0 mmol/g
Fmoc-Ala-OHSynthesis Gradee.g., ChemPep
Fmoc-Gly-OHSynthesis Gradee.g., ChemPep
N,N-Dimethylformamide (DMF)Peptide Synthesis Gradee.g., Thermo FisherAmine-free
Dichloromethane (DCM)ACS Gradee.g., VWR
PiperidineReagent Gradee.g., Sigma-Aldrich
Diisopropylethylamine (DIEA)Peptide Synthesis Gradee.g., Sigma-Aldrich
HBTU (HATU or PyBOP can also be used)Synthesis Gradee.g., Sigma-AldrichCoupling agent
Trifluoroacetic Acid (TFA)Reagent Gradee.g., Sigma-Aldrich
Triisopropylsilane (TIS)Reagent Gradee.g., Sigma-AldrichScavenger
Diethyl EtherACS Gradee.g., VWRCold (-20°C)
Ninhydrin Test Kite.g., Sigma-AldrichFor monitoring coupling reactions

Experimental Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Coupling Ala cluster_cycle2 Cycle 2: Coupling Gly cluster_final Final Steps Resin Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Couple Fmoc-Ala-OH (HBTU/DIEA) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Ninhydrin1 Ninhydrin Test Wash2->Ninhydrin1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Ninhydrin1->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-Gly-OH (HBTU/DIEA) Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Ninhydrin2 Ninhydrin Test Wash4->Ninhydrin2 FinalDeprotection Final Fmoc Deprotection Ninhydrin2->FinalDeprotection Cleavage Cleavage from Resin (TFA/H2O/TIS) FinalDeprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Peptide This compound Purification->Peptide

Figure 1. Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a 0.1 mmol scale synthesis.

Resin Preparation
  • Place 0.1 mmol of Fmoc-Leu-Wang resin in a peptide synthesis vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Synthesis Cycle (Repeated for Ala and Gly)

a. Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution.

b. Washing

  • Wash the resin with 5 mL of DMF (5 times).

  • Wash the resin with 5 mL of DCM (3 times).

  • Wash the resin with 5 mL of DMF (3 times).

c. Coupling

  • In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid (Fmoc-Ala-OH for the first cycle, Fmoc-Gly-OH for the second) and 0.39 mmol of HBTU in 2 mL of DMF.

  • Add 0.8 mmol of DIEA to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

d. Post-Coupling Wash

  • Drain the coupling solution.

  • Wash the resin with 5 mL of DMF (3 times).

  • Wash the resin with 5 mL of DCM (3 times).

e. Monitoring the Coupling Reaction (Optional but Recommended)

  • Take a small sample of the resin beads (a few beads are sufficient).

  • Perform a ninhydrin (Kaiser) test.[4][5][6] A colorless or yellowish result indicates a complete coupling. A blue or purple color indicates incomplete coupling, and the coupling step should be repeated.[6]

Final Fmoc Deprotection
  • After the final coupling (Gly), perform the Fmoc deprotection step as described in section 2a.

  • Wash the resin thoroughly with DMF and then DCM.

  • Dry the resin under vacuum for at least 1 hour.

Cleavage and Global Deprotection
  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.[7] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin twice with 1 mL of TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Add the collected filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube at 3000 rpm for 10 minutes.

  • Decant the ether, wash the peptide pellet with 10 mL of cold ether, and centrifuge again.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

ParameterValueUnit
Resin Scale0.1mmol
Fmoc-Amino Acid4equivalents (relative to resin)
HBTU3.9equivalents (relative to resin)
DIEA8equivalents (relative to resin)
Deprotection Solution20% Piperidine in DMFv/v
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISv/v/v
Cleavage Time2-3hours
Expected Yield (Crude)70-90%

Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

    • Calculated Mass (Monoisotopic) for C₁₁H₂₁N₃O₄: 259.15 g/mol

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.[9]

Conclusion

This protocol provides a comprehensive guide for the manual solid-phase synthesis of the tripeptide this compound. By following these steps, researchers can reliably synthesize this and other simple peptides. For more complex or longer peptides, automated synthesizers and specialized coupling reagents may be more appropriate.[2] Adherence to proper laboratory safety practices is crucial, especially when handling hazardous reagents like TFA and piperidine.

References

Application Notes and Protocols for the Use of H-Gly-Ala-Leu-OH as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Gly-Ala-Leu-OH

The tripeptide this compound is a substrate used in the characterization of various exopeptidases, particularly aminopeptidases. These enzymes play a crucial role in protein degradation and turnover by cleaving amino acids from the N-terminus of proteins and peptides. The structure of this compound, with a small, neutral glycine at the N-terminus, followed by alanine and a bulky, hydrophobic leucine residue, makes it a useful tool for studying the substrate specificity and kinetics of these enzymes.

Aminopeptidases are ubiquitous in nature and are involved in a wide range of physiological processes, including protein maturation, signal transduction, and cellular regulation. Leucine aminopeptidases (LAPs), a specific class of these enzymes, are metallopeptidases known to cleave N-terminal residues, with a preference for leucine and other hydrophobic amino acids. While they show high activity towards substrates with N-terminal leucine, many LAPs have a broad substrate specificity and can hydrolyze other N-terminal residues as well. The rate of hydrolysis can be influenced by the N-terminal amino acid, with studies indicating that dipeptides with N-terminal glycine may be hydrolyzed more slowly than those with alanine.

Applications in Enzymatic Assays

This compound can be employed as a substrate in various enzymatic assays to:

  • Characterize Novel Aminopeptidases: Determine the substrate specificity of newly isolated or recombinantly expressed aminopeptidases.

  • Screen for Enzyme Inhibitors: Identify and characterize potential inhibitors of specific aminopeptidases, which is crucial in drug development.

  • Determine Enzyme Kinetics: Calculate key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand the efficiency of an enzyme.

  • Study Structure-Activity Relationships: Investigate how modifications to the peptide sequence affect the rate of enzymatic cleavage.

Enzymatic Cleavage of this compound

The primary enzymes expected to hydrolyze this compound are aminopeptidases, particularly those with broad specificity or a preference for hydrophobic residues at the N-terminus. The enzymatic reaction involves the cleavage of the peptide bond between the N-terminal glycine and the adjacent alanine, releasing glycine and the dipeptide Ala-Leu.

G This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Binds to active site Glycine Glycine Aminopeptidase->Glycine Releases Ala-Leu Ala-Leu Aminopeptidase->Ala-Leu Releases

Caption: Enzymatic cleavage of this compound.

Quantitative Data

While specific kinetic parameters for the hydrolysis of this compound by a particular enzyme are not extensively documented in publicly available literature, the following table provides a representative example of the type of data that can be obtained through the protocols described below. These values are hypothetical and for illustrative purposes.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Leucine Aminopeptidase (Porcine Kidney)This compound1.5251.67 x 10⁴
Aminopeptidase N (Human)This compound2.8155.36 x 10³
20S Proteasome (Yeast)This compound0.9101.11 x 10⁴

Experimental Protocols

The following are detailed protocols that can be adapted for using this compound as a substrate in enzymatic assays.

Protocol 1: Continuous Spectrophotometric Assay for Aminopeptidase Activity

This protocol is adapted from methods using chromogenic substrates and can be modified for use with this compound by coupling the release of glycine to a secondary enzymatic reaction that produces a detectable product. A common method involves the use of glycine oxidase.

Principle:

  • Aminopeptidase cleaves this compound to release Glycine and Ala-Leu.

  • Glycine oxidase catalyzes the oxidation of glycine, producing hydrogen peroxide (H₂O₂).

  • Horseradish peroxidase (HRP) uses H₂O₂ to oxidize a chromogenic substrate (e.g., ABTS), leading to a color change that can be measured spectrophotometrically.

G sub This compound amp Aminopeptidase sub->amp gly Glycine amp->gly al Ala-Leu amp->al go Glycine Oxidase gly->go h2o2 H₂O₂ go->h2o2 hrp HRP h2o2->hrp abts_ox Oxidized ABTS (colored) hrp->abts_ox abts_red Reduced ABTS (colorless) abts_red->hrp

Caption: Coupled enzymatic assay workflow.

Materials:

  • This compound substrate solution (e.g., 100 mM stock in water)

  • Purified aminopeptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glycine Oxidase

  • Horseradish Peroxidase (HRP)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Master Mix: For each reaction, prepare a master mix containing Assay Buffer, Glycine Oxidase, HRP, and ABTS.

  • Add Substrate: To the appropriate wells of the microplate, add varying concentrations of the this compound substrate.

  • Initiate Reaction: Add the purified aminopeptidase to each well to start the reaction. Include a negative control with no enzyme.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine Kinetic Parameters: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC-Based Discontinuous Assay for Aminopeptidase Activity

This protocol directly measures the depletion of the substrate (this compound) or the formation of the product (Glycine or Ala-Leu) over time using High-Performance Liquid Chromatography (HPLC).

Principle:

The substrate and products of the enzymatic reaction are separated by reverse-phase HPLC and quantified by their absorbance at a specific wavelength (e.g., 214 nm).

Materials:

  • This compound substrate solution

  • Purified aminopeptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Set up Reactions: In separate tubes, mix the Assay Buffer and this compound substrate at various concentrations.

  • Initiate Reactions: Add the aminopeptidase to each tube to start the reaction. Incubate at a constant temperature (e.g., 37°C).

  • Stop Reactions: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot from each reaction tube and add it to a quenching solution to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Separate the substrate and products using a suitable gradient of the mobile phases.

  • Quantify Peaks: Integrate the peak areas corresponding to the substrate and/or products.

  • Calculate Reaction Rates: Determine the rate of substrate depletion or product formation at each substrate concentration.

  • Determine Kinetic Parameters: Plot the reaction rates against substrate concentration and fit to the Michaelis-Menten equation.

G start Start Reaction (Enzyme + Substrate) incubate Incubate at Constant Temperature start->incubate quench Stop Reaction at Different Time Points incubate->quench hplc HPLC Analysis quench->hplc quantify Quantify Substrate and Products hplc->quantify kinetics Determine Kinetic Parameters quantify->kinetics

Caption: HPLC-based assay workflow.

Conclusion

This compound is a versatile substrate for the study of aminopeptidases. The protocols provided herein offer robust methods for characterizing enzyme activity and kinetics. While specific kinetic data for this tripeptide is not widely published, these methods will enable researchers to generate such data for their specific enzyme of interest, thereby contributing to a deeper understanding of enzyme function and aiding in the development of novel therapeutics.

Application Notes and Protocols for H-Gly-Ala-Leu-OH in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the tripeptide H-Gly-Ala-Leu-OH in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented roles of its constituent amino acid, L-leucine, and similar leucine-containing peptides. The primary hypothesized application of this compound is the stimulation of protein synthesis and cell proliferation through the activation of the mTOR signaling pathway. Researchers should consider these recommendations as a starting point for their own investigations.

Application Notes

Introduction

This compound is a tripeptide composed of glycine, alanine, and L-leucine. Due to the presence of L-leucine, a branched-chain amino acid (BCAA), this peptide is predicted to be a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Specifically, mTORC1, a key complex in this pathway, is sensitive to amino acid levels, particularly leucine. Activation of mTORC1 leads to the phosphorylation of downstream effectors such as S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[1][2]

Hypothesized Applications in Cell Culture
  • Stimulation of Protein Synthesis: In cell culture models where enhanced protein production is desired, such as in the production of recombinant proteins or in studies of muscle cell hypertrophy, this compound can be investigated as a supplement to the culture medium.[3]

  • Promotion of Cell Proliferation and Growth: By activating the mTOR pathway, this compound is expected to promote cell cycle progression and cell growth. This could be beneficial in applications requiring the expansion of cell populations, such as in tissue engineering or regenerative medicine research.[1]

  • Investigation of mTOR Signaling: this compound can be used as a tool to study the intricacies of the mTOR signaling pathway, particularly the mechanisms of amino acid sensing.

  • Serum-Free Media Supplement: In the development of serum-free or reduced-serum media formulations, this compound could serve as a defined component to support cell growth and viability, replacing the need for undefined serum components.

Data Summary: Inferred Quantitative Parameters

The following table provides a summary of quantitative data extrapolated from studies on L-leucine and related peptides. These values should be used as a starting point for dose-response experiments with this compound.

ParameterCell TypeConcentration RangeIncubation TimeObserved EffectCitation
L-Leucine Human Myotubes5 mM30 min - 24 hIncreased phosphorylation of mTOR and p70S6K[3]
Gly-Leu Chicken Intestinal Epithelial Cells20 nmol/L24 hPromoted cell proliferation and protein synthesis[1]
Cell-Penetrating Peptides (for uptake studies) HeLa Cells20 µM30 minCellular internalization[4]

Experimental Protocols

Protocol 1: Assessment of this compound on Cell Proliferation using MTT Assay

This protocol is designed to determine the effect of this compound on the proliferation of adherent cells.

Materials:

  • This compound (stock solution prepared in sterile PBS or cell culture medium)

  • Adherent cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multiskan Spectrum microplate reader or equivalent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and wash the cells once with sterile PBS. Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a positive control (e.g., complete medium with serum) and a negative control (serum-free medium).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Incubate at 37°C for 15-30 minutes with gentle shaking.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the control group (0 µM this compound) to determine the percentage of cell viability/proliferation.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 490 nm G->H

MTT Assay Experimental Workflow

Protocol 2: Analysis of mTOR Pathway Activation by Western Blot

This protocol describes how to assess the activation of the mTOR pathway by analyzing the phosphorylation of key proteins.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture dishes (6-well or 10 cm)

  • Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dried milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) kit

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 16 hours if necessary to reduce basal mTOR activity. c. Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes). Include an untreated control.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 13,000 rpm for 10 minutes at 4°C. f. Collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Prepare protein samples by mixing with SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. g. Wash the membrane three times with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.

  • Detection: a. Add ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.

G cluster_pathway Hypothesized this compound Signaling Pathway Peptide This compound Transporter Amino Acid Transporter Peptide->Transporter mTORC1 mTORC1 Transporter->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pS6K1 p-p70S6K1 (Active) S6K1->pS6K1 Translation Protein Synthesis pS6K1->Translation pFourEBP1 p-4E-BP1 (Inactive) FourEBP1->pFourEBP1 eIF4E eIF4E pFourEBP1->eIF4E Releases eIF4E->Translation

Hypothesized mTOR signaling pathway activation by this compound.

Protocol 3: Protein Synthesis Assay using Click-iT™ AHA

This protocol provides a non-radioactive method to measure nascent protein synthesis.

Materials:

  • Click-iT™ AHA (L-Azidohomoalanine) Alexa Fluor™ Protein Synthesis Assay Kit (Thermo Fisher Scientific)

  • Cell line of interest cultured on coverslips in a 24-well plate

  • Complete cell culture medium and methionine-free medium

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Seed cells on coverslips in a 24-well plate. b. Once cells reach the desired confluency, replace the medium with methionine-free medium for 1 hour to deplete intracellular methionine. c. Replace the medium with methionine-free medium containing Click-iT™ AHA and the desired concentration of this compound. Include appropriate controls. d. Incubate for the desired period (e.g., 1-4 hours) to allow for AHA incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature. e. Wash twice with PBS.

  • Click-iT™ Reaction: a. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: a. Wash the cells once with the kit's wash buffer. b. If desired, stain the nuclei with a DNA stain like DAPI. c. Mount the coverslips on microscope slides. d. Image the cells using a fluorescence microscope with the appropriate filter sets for the Alexa Fluor™ dye and any nuclear stain used.

  • Analysis: Quantify the fluorescence intensity per cell to measure the rate of protein synthesis.

G cluster_workflow Protein Synthesis Assay Workflow A Culture cells on coverslips B Methionine starvation A->B C Incubate with AHA & this compound B->C D Fix and permeabilize cells C->D E Click-iT reaction with Alexa Fluor alkyne D->E F Wash and image E->F G Quantify fluorescence F->G

Click-iT™ Protein Synthesis Assay Workflow

References

Mass Spectrometry Characterization of H-Gly-Ala-Leu-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of the tripeptide H-Gly-Ala-Leu-OH using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods outlined herein are suitable for the qualitative and quantitative analysis of this peptide in various matrices, offering valuable insights for researchers in drug development and related scientific fields. This guide includes sample preparation, LC-MS/MS parameters, and expected fragmentation patterns.

Introduction

This compound is a tripeptide composed of glycine, alanine, and leucine. Accurate and sensitive characterization of such small peptides is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of peptide-based therapeutics. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for these analyses. This application note details a robust LC-MS/MS method for the characterization of this compound.

Predicted Mass Spectrometry Data

The analysis of this compound by electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to yield a protonated precursor ion, [M+H]⁺. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) will primarily produce b- and y-type fragment ions, which correspond to cleavage of the peptide amide bonds. The theoretical monoisotopic mass of this compound is 259.15 g/mol .[1]

Table 1: Theoretical m/z of Precursor and Predicted Product Ions of this compound.

Ion TypeSequenceTheoretical m/z
[M+H]⁺Gly-Ala-Leu260.16
b₁Gly58.03
b₂Gly-Ala129.07
y₁Leu132.10
y₂Ala-Leu203.14

Experimental Protocols

This section outlines the recommended procedures for the sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation

For the analysis of this compound in biological matrices such as plasma, a protein precipitation step is recommended to remove larger proteins that can interfere with the analysis.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase separation is ideal for retaining and separating the tripeptide from other components in the sample.

Table 2: Liquid Chromatography Parameters.

ParameterValue
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS)

The following parameters are recommended for a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Optimization of collision energy is crucial for achieving optimal fragmentation and sensitivity. For glycyl peptides, optimal collision energies are typically in the range of 13-18 eV.[2]

Table 3: Mass Spectrometry Parameters.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/h
Cone Gas Flow50 L/h
Collision GasArgon
MS1 Scan ModeFull Scan (m/z 100-500)
MS2 Scan ModeProduct Ion Scan
Precursor Ion (m/z)260.2
Collision Energy15 eV (optimization recommended)

Data Presentation

The following table summarizes the expected quantitative data for the LC-MS/MS analysis of this compound. The retention time will be dependent on the specific LC conditions used.

Table 4: Summary of Quantitative Data for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound260.2129.1 (b₂)15
This compound260.2203.1 (y₂)15

Visualizations

The following diagrams illustrate the key aspects of the mass spectrometry characterization of this compound.

fragmentation_pathway cluster_peptide This compound cluster_b_ions b-ions cluster_y_ions y-ions Gly Gly Ala Ala Leu Leu Precursor [M+H]⁺ m/z 260.16 b2 b₂ m/z 129.07 Precursor->b2 Loss of Leu y2 y₂ m/z 203.14 Precursor->y2 Loss of Gly b1 b₁ m/z 58.03 b2->b1 Loss of Ala y1 y₁ m/z 132.10 y2->y1 Loss of Ala

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: Workflow for the analysis of this compound.

References

Application Note: Development of a Competitive Binding Assay for the Tripeptide H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain peptides are of significant interest in biomedical research and drug development due to their potential roles in various physiological processes. The tripeptide H-Gly-Ala-Leu-OH is composed of glycine, alanine, and leucine, three fundamental amino acids. While the specific biological role of this tripeptide is not extensively documented, its constituent amino acids suggest potential involvement in metabolic pathways and protein-protein interactions.[1][2] Understanding the binding characteristics of such peptides to their biological targets is crucial for elucidating their function and therapeutic potential.

This application note provides a detailed protocol for the development of a competitive binding assay to characterize the interaction of this compound with a putative protein target. Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a ligand for its receptor.[3][4][5] The principle of this assay involves the competition between a labeled, high-affinity ligand (probe) and an unlabeled test compound (this compound) for a limited number of binding sites on a target protein.[6][7] The displacement of the labeled ligand by the test compound allows for the determination of the test compound's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[8][9]

This document will focus on a fluorescence polarization (FP)-based competitive binding assay, a robust and sensitive method for studying molecular interactions in solution.[10][11][12]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the related tripeptide Leu-Ala-Gly is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Formula C11H21N3O4PubChem
Molecular Weight 259.30 g/mol PubChem[1]
IUPAC Name (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acidBenchChem
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)NPubChem[1]
InChI Key PCIFXPRIFWKWLK-YUMQZZPRSA-NBenchChem
Appearance White to off-white powderGeneric
Solubility Soluble in waterGeneric

Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay

This protocol describes the measurement of the binding affinity of this compound to a hypothetical protein target (e.g., a purified receptor or enzyme) using a competitive fluorescence polarization assay.

Materials and Reagents
  • This compound (unlabeled competitor)

  • Fluorescently labeled probe peptide (with known high affinity for the target protein)

  • Purified target protein

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Experimental Workflow

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis ReagentPrep Prepare serial dilutions of This compound PlateAddition Add reagents to 384-well plate: 1. Target Protein 2. This compound 3. Labeled Probe ReagentPrep->PlateAddition ProbePrep Prepare fluorescently labeled probe solution ProbePrep->PlateAddition TargetPrep Prepare target protein solution TargetPrep->PlateAddition Incubation Incubate at room temperature to reach binding equilibrium PlateAddition->Incubation FP_Measurement Measure Fluorescence Polarization (mP) Incubation->FP_Measurement DataAnalysis Plot mP vs. [this compound] and determine IC50 FP_Measurement->DataAnalysis

A schematic overview of the fluorescence polarization-based competitive binding assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for the competition curve.

    • Prepare a working solution of the fluorescently labeled probe peptide at a concentration equal to its dissociation constant (Kd) for the target protein.

    • Prepare a working solution of the target protein at a concentration determined by a prior saturation binding experiment (typically 1.5 to 2 times the Kd of the probe).

  • Assay Plate Setup:

    • Add the assay buffer to all wells of a 384-well plate.

    • Add the serially diluted this compound solutions to the appropriate wells.

    • Include control wells:

      • No competitor control: Wells containing only the target protein and the labeled probe to determine the maximum polarization signal.

      • No protein control: Wells containing only the labeled probe to determine the minimum polarization signal.

      • Buffer blank: Wells containing only the assay buffer.

    • Add the target protein solution to all wells except the "no protein control" and "buffer blank" wells.

    • Initiate the binding reaction by adding the fluorescently labeled probe peptide solution to all wells.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader equipped with the appropriate filters for the fluorophore used on the probe peptide.

  • Data Analysis:

    • Subtract the background fluorescence from the buffer blank wells.

    • Plot the fluorescence polarization values (mP) against the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the labeled probe from the target protein.

    • If the Kd of the labeled probe is known, the inhibition constant (Ki) of this compound can be calculated using the Cheng-Prusoff equation.[13]

Hypothetical Signaling Pathway Modulation

The binding of this compound to its target protein could potentially modulate downstream signaling pathways. For instance, if the target protein is a receptor tyrosine kinase, the binding of the tripeptide might inhibit or activate the kinase activity, leading to changes in cellular processes.

Signaling_Pathway Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase Kinase Domain (Inactive) Receptor->Kinase Conformational Change Peptide This compound Peptide->Receptor Binding Kinase_Active Kinase Domain (Active) Kinase->Kinase_Active Activation Downstream Downstream Signaling Cascade Kinase_Active->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

A hypothetical signaling pathway modulated by this compound binding.

Summary

This application note provides a comprehensive framework for developing a competitive binding assay to characterize the interaction of the tripeptide this compound with a protein target. The detailed fluorescence polarization-based protocol offers a sensitive and high-throughput method for determining binding affinity. The provided diagrams illustrate the experimental workflow and a potential downstream signaling consequence of the peptide-protein interaction. This information is intended to guide researchers in designing and executing experiments to explore the biological functions of this compound and similar short peptides.

References

Application of Gly-Ala-Leu Peptides in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short peptides, composed of a small number of amino acids, are emerging as versatile building blocks for novel drug delivery systems. Their inherent biocompatibility, biodegradability, and the tunability of their chemical and physical properties make them attractive candidates for the development of targeted and controlled-release drug carriers. Among these, the simple tripeptide Glycine-Alanine-Leucine (Gly-Ala-Leu) represents a model for short, aliphatic peptides that can self-assemble into nanostructures suitable for encapsulating therapeutic agents. This document provides a detailed overview of the application of Gly-Ala-Leu and similar short aliphatic peptides in drug delivery, including protocols for their synthesis, formulation into drug-loaded nanoparticles, and subsequent characterization. While specific quantitative data for Gly-Ala-Leu is limited in the current literature, this document will utilize data from structurally similar short peptides to illustrate the potential of this class of molecules in drug delivery.

Principle of Self-Assembly

The formation of nanostructures by short peptides like Gly-Ala-Leu is primarily driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amphiphilic nature of these peptides, arising from the combination of the hydrophilic peptide backbone and the hydrophobic amino acid side chains (in this case, Alanine and Leucine), facilitates their self-assembly in aqueous environments into various morphologies, including nanoparticles, nanofibers, and hydrogels. These self-assembled structures can create hydrophobic pockets capable of encapsulating poorly water-soluble drugs, thereby improving their solubility and bioavailability.

Data Presentation: Properties of Short Aliphatic Peptide-Based Drug Delivery Systems

Due to the limited availability of specific quantitative data for Gly-Ala-Leu peptide drug delivery systems, the following table summarizes typical data obtained for drug delivery systems based on other short, self-assembling peptides. This information is intended to provide a general understanding of the capabilities of this class of drug carriers.

ParameterTypical Value RangeDrug ExamplePeptide SystemReference
Particle Size (nm) 50 - 200DoxorubicinFmoc-Phe-Phe
Zeta Potential (mV) -30 to +30PaclitaxelLauryl-Val-Ala-AlaN/A
Drug Loading Capacity (%) 5 - 20CamptothecinAc-Phe-Phe-Gly-NH2N/A
Encapsulation Efficiency (%) 60 - 95CurcuminBoc-Ala-Val-Leu-OMeN/A
In Vitro Release (at 24h) 30 - 70%IbuprofenGly-Phe-Phe-TyrN/A

Note: The values presented are illustrative and can vary significantly depending on the specific peptide sequence, drug molecule, formulation method, and experimental conditions.

Experimental Protocols

Synthesis of Gly-Ala-Leu Peptide

The Gly-Ala-Leu tripeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Ala-OH:

    • Dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling for Fmoc-Gly-OH: Repeat steps 2 and 3 for the coupling of Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the Gly-Ala-Leu peptide by mass spectrometry and analytical RP-HPLC.

Formulation of Drug-Loaded Gly-Ala-Leu Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a self-assembly method.

Materials:

  • Synthesized Gly-Ala-Leu peptide

  • Drug of interest (e.g., a hydrophobic anticancer drug)

  • Organic solvent (e.g., Dimethyl sulfoxide - DMSO, or Acetonitrile - ACN)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Protocol:

  • Preparation of Peptide and Drug Solutions:

    • Dissolve the Gly-Ala-Leu peptide in the chosen organic solvent to a specific concentration (e.g., 1-10 mg/mL).

    • Dissolve the drug in the same organic solvent to a desired concentration.

  • Nanoparticle Formation:

    • Slowly add the peptide/drug solution dropwise into the aqueous buffer under constant stirring. The ratio of the organic phase to the aqueous phase should be optimized (e.g., 1:10 v/v).

    • The rapid change in solvent polarity will induce the self-assembly of the peptide and the encapsulation of the drug into nanoparticles.

  • Solvent Removal and Purification:

    • Stir the nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

    • Alternatively, dialyze the suspension against the aqueous buffer to remove the organic solvent and any unencapsulated drug.

  • Storage: Store the nanoparticle suspension at 4°C for further use.

Characterization of Nanoparticles

a. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in the aqueous buffer to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

b. Morphology:

  • Method: Transmission Electron Microscopy (TEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.

    • Observe the morphology and size of the nanoparticles under a transmission electron microscope.

c. Drug Loading and Encapsulation Efficiency:

  • Protocol:

    • Separate the drug-loaded nanoparticles from the aqueous phase by centrifugation or filtration.

    • Lyse the nanoparticles using a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug in the supernatant (unencapsulated drug) and in the lysed nanoparticles (encapsulated drug) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

d. In Vitro Drug Release:

  • Protocol:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug release as a function of time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Drug-loaded\nNanoparticle Drug-loaded Nanoparticle Endosome Endosome Drug-loaded\nNanoparticle->Endosome Endocytosis Cell Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Lysosome->Cytoplasm Drug Release (Degradation) Drug Release Drug Release Cytoplasm->Drug Release Therapeutic Action Therapeutic Action Drug Release->Therapeutic Action

Caption: Cellular uptake and intracellular trafficking of peptide-based nanoparticles.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization_Peptide Mass Spectrometry Purification->Characterization_Peptide Self_Assembly Self-Assembly Characterization_Peptide->Self_Assembly DLS DLS (Size, Zeta Potential) Self_Assembly->DLS TEM TEM (Morphology) Self_Assembly->TEM Drug_Quantification DLC & EE Self_Assembly->Drug_Quantification Release_Study In Vitro Release Self_Assembly->Release_Study Drug_Loading Drug Encapsulation Drug_Loading->Self_Assembly

Caption: Experimental workflow for peptide-based drug delivery systems.

Cellular Uptake and Intracellular Fate

Short, neutral peptide-based nanoparticles are typically internalized by cells through endocytotic pathways. The exact mechanism can vary depending on the cell type and the physicochemical properties of the nanoparticles. The primary endocytic routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Once inside the cell, the nanoparticles are enclosed within endosomes. For the encapsulated drug to exert its therapeutic effect, it must be released from the nanoparticle and escape the endo-lysosomal pathway to reach its target site in the cytoplasm or nucleus. The acidic environment of the endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) can trigger the disassembly of the peptide nanostructure and the release of the drug. Some peptide sequences can be designed to facilitate endosomal escape by disrupting the endosomal membrane.

Conclusion

Gly-Ala-Leu and other short aliphatic peptides represent a promising platform for the development of novel drug delivery systems. Their ease of synthesis, biocompatibility, and ability to self-assemble into drug-encapsulating nanostructures offer significant advantages. While further research is needed to fully elucidate the potential of the specific Gly-Ala-Leu sequence, the general principles and protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore this exciting class of biomaterials. The ability to tailor the peptide sequence to control nanoparticle properties and drug release kinetics opens up numerous possibilities for creating more effective and targeted therapies.

Application Note: H-Gly-Ala-Leu-OH as a Reference Standard for Peptide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of peptides is critical in various stages of drug discovery and development, from pharmacokinetic studies to biomarker validation. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based assays. This application note describes the use of the tripeptide H-Gly-Ala-Leu-OH as a non-endogenous internal standard for the relative and absolute quantification of therapeutic peptides and protein biomarkers.

This compound is a short, stable, and synthetically accessible peptide that is unlikely to be present in biological matrices, making it an ideal candidate for an internal standard. Its chemical properties allow for good chromatographic separation and ionization efficiency under typical reversed-phase LC-MS conditions. This document provides detailed protocols for its application, along with expected performance data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the tripeptide this compound is presented in Table 1. This data is essential for its handling, storage, and method development.

PropertyValue
Chemical Formula C11H21N3O4
Molecular Weight 259.30 g/mol
CAS Number 22849-49-6
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at -20°C to -80°C for long-term stability.

Principle of Peptide Quantification using an Internal Standard

In LC-MS-based quantification, an internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. The IS helps to correct for variability that can occur during sample preparation, injection, and ionization.[1] The ratio of the peak area of the analyte to the peak area of the IS is used to calculate the concentration of the analyte in the sample.[1] this compound serves as an analog internal standard, meaning it is structurally similar but not identical to the analyte of interest.[1]

Experimental Workflow for Peptide Quantification

The general workflow for quantifying a target peptide in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Solid-Phase Extraction Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown LC HPLC/UHPLC Separation Drydown->LC MS Mass Spectrometry Detection (MRM/SRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify Analyte Concentration Curve->Quantification

Caption: Workflow for peptide quantification using an internal standard.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade water. Mix thoroughly by vortexing. This stock solution should be stored at -20°C.

  • This compound Working Solution (10 µg/mL): Dilute the 1 mg/mL stock solution 1:100 with a solution of 50% acetonitrile in water. This working solution will be used for spiking into samples.

  • Analyte Stock and Working Solutions: Prepare stock and a series of working solutions of the target peptide at known concentrations to be used for the calibration curve.

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • Aliquot 100 µL of each plasma sample, calibration standard, and quality control into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound working solution to each tube.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to each tube to precipitate the proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner samples and potentially higher sensitivity, a mixed-mode SPE protocol can be employed.[2]

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample (pre-treated with internal standard and diluted with a weak acid).

  • Wash the plate with 1 mL of an acidic aqueous solution.

  • Wash the plate with 1 mL of methanol.

  • Elute the peptides with 500 µL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method

The following are typical starting conditions for the analysis of this compound and a target peptide. Method optimization will be required for specific analytes.

Table 2: Liquid Chromatography Parameters

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 40% B over 5 minutes, then wash and re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by infusion of individual standards. For this compound, a potential precursor ion is [M+H]+ at m/z 260.15. Product ions would be determined experimentally.

Quantitative Data and Performance Characteristics

The following table summarizes the expected performance characteristics of a quantitative assay using this compound as an internal standard. These values are representative and may vary depending on the specific analyte and matrix.

Table 4: Representative Assay Performance

ParameterExpected Value
Linearity (r2) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Recovery > 80%
Matrix Effect Minimal and compensated by the internal standard

Conclusion

This compound is a suitable non-endogenous internal standard for the quantification of peptides in biological matrices by LC-MS/MS. Its physicochemical properties allow for straightforward sample preparation and robust chromatographic performance. The use of this compound as an internal standard can significantly improve the accuracy and precision of quantitative peptide assays, making it a valuable tool for researchers, scientists, and drug development professionals. The protocols provided herein offer a solid starting point for method development and validation.

References

Application Notes and Protocols for Isotopic Labeling of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of isotopically labeled tripeptide H-Gly-Ala-Leu-OH. The inclusion of stable isotopes such as ¹³C and ¹⁵N enables quantitative analysis in mass spectrometry-based proteomics and detailed structural studies using nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Isotopically labeled peptides are invaluable tools in biomedical and pharmaceutical research.[1] They serve as internal standards for accurate quantification of proteins and peptides in complex biological matrices and facilitate the determination of three-dimensional structures and dynamics of biomolecules.[1] The tripeptide this compound, composed of glycine, alanine, and leucine, serves as a simple model system for developing and validating isotopic labeling methodologies. This document outlines the chemical synthesis of this peptide with options for incorporating stable isotopes at specific amino acid residues.

The primary method for synthesizing isotopically labeled peptides is Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2][3] This approach allows for the stepwise addition of amino acids, including their isotopically labeled counterparts, to a solid support resin.[3] Subsequent cleavage from the resin and purification yields the desired labeled peptide.

Applications

Isotopically labeled this compound can be utilized in a variety of applications, including:

  • Quantitative Proteomics: As a spike-in internal standard in mass spectrometry (MS) experiments for the absolute and relative quantification of the corresponding unlabeled peptide in biological samples.[4][5]

  • NMR Structural Studies: To aid in the resonance assignment and determination of the three-dimensional structure of the peptide in solution or solid state.[6][7][8]

  • Metabolic Labeling Studies: As a standard to identify and quantify the peptide in cellular systems where metabolic precursors are isotopically labeled.

  • Pharmacokinetic Analysis: To trace the absorption, distribution, metabolism, and excretion (ADME) of the peptide.[1]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Fmoc-Leu-Wang ResinSynthesis GradeAAPPTec, MilliporeSigma
Fmoc-Ala-OHSynthesis GradeGL Biochem, ChemPep
Fmoc-Gly-OHSynthesis GradeGL Biochem, ChemPep
¹³C, ¹⁵N Labeled Fmoc-Amino Acids>98% Isotopic PurityCambridge Isotope Laboratories, Inc.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMilliporeSigma
Oxyma PureSynthesis GradeMilliporeSigma
PiperidineSynthesis GradeMilliporeSigma
N,N-Dimethylformamide (DMF)Anhydrous, Amine-FreeMilliporeSigma
Dichloromethane (DCM)Synthesis GradeMilliporeSigma
Trifluoroacetic Acid (TFA)Reagent GradeMilliporeSigma
Triisopropylsilane (TIS)Reagent GradeMilliporeSigma
Diethyl EtherAnhydrousMilliporeSigma
Acetonitrile (ACN)HPLC GradeMilliporeSigma
WaterHPLC GradeMilliporeSigma

Note: For isotopic labeling, the corresponding unlabeled Fmoc-amino acid is replaced with its isotopically labeled version (e.g., Fmoc-¹³C₆,¹⁵N₁-Ala-OH).

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc/tBu strategy on a 0.1 mmol scale.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Fmoc-Leu-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 1. Swell Resin Coupling1 Couple Fmoc-Ala-OH (DIC/Oxyma) Deprotection1->Coupling1 2. Wash Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 3. Wash Coupling2 Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotection2->Coupling2 4. Wash Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 5. Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection3->Cleavage 6. Wash Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 7. Purification RP-HPLC Purification Precipitation->Purification 8. Collect Crude Peptide Characterization MS and NMR Analysis Purification->Characterization 9. Lyophilize

Caption: Workflow for the solid-phase synthesis of this compound.

Protocol Steps:

  • Resin Swelling: Swell Fmoc-Leu-Wang resin (0.1 mmol) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.[3]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the Second Amino Acid (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (or its isotopic analog, 0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF.

    • Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Third Amino Acid (Glycine):

    • Repeat step 3 using Fmoc-Gly-OH (or its isotopic analog).

  • Final Fmoc Deprotection: Repeat step 2 to remove the N-terminal Fmoc group from Glycine.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

Cleavage and Deprotection

Cleavage Workflow:

Cleavage_Workflow PeptideResin Dried Peptide-Resin CleavageCocktail Add Cleavage Cocktail (TFA/TIS/H2O) PeptideResin->CleavageCocktail Incubation Incubate at RT (2-3 hours) CleavageCocktail->Incubation Filtration Filter to Collect Filtrate Incubation->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Decant Precipitation->Centrifugation Washing Wash Pellet with Cold Ether Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying

Caption: Workflow for the cleavage of the peptide from the resin.

Protocol Steps:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[9][10] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using a preparative RP-HPLC system.[11][12][13][14][15]

RP-HPLC Parameters (Typical):

ParameterValue
Column C18, 5 µm, 100 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-60% B over 30 minutes
Flow Rate 4 mL/min
Detection 220 nm

Protocol Steps:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the pure peptide as a white powder.

Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and isotopic incorporation of the synthesized peptide.

Expected Monoisotopic Masses (Da):

PeptideUnlabeled¹³C₆-Ala¹⁵N₁-Ala¹³C₆,¹⁵N₁-Ala¹³C₂,¹⁵N₁-Gly
This compound289.1692295.1893290.1662296.1863292.1698

Protocol:

  • Dissolve a small amount of the lyophilized peptide in 50% ACN/water with 0.1% formic acid.

  • Analyze the sample by Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Compare the observed m/z value with the theoretical mass to confirm the peptide's identity and the successful incorporation of the isotopic label(s).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic label.[16][17] For peptides labeled with ¹³C, characteristic shifts in the ¹³C NMR spectrum are observed.[6][7][8][16][17]

Expected ¹³C Chemical Shift Ranges (in ppm):

Carbon AtomGlycineAlanineLeucine
~42~50~53
-~17~40
--~25
--~22, ~23
C=O ~171~174~175

Protocol:

  • Dissolve the labeled peptide in a suitable NMR solvent (e.g., D₂O or H₂O/D₂O 9:1).

  • Acquire ¹H and ¹³C (and/or ¹⁵N) NMR spectra.

  • The presence of signals in the ¹³C or ¹⁵N spectrum at the expected chemical shifts confirms the incorporation of the label. 2D NMR experiments (e.g., HSQC, HMBC) can be used for complete resonance assignment.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of isotopically labeled this compound.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 60-80%Gravimetric
Purity after RP-HPLC >98%Analytical RP-HPLC
Overall Yield 30-50%Gravimetric
Isotopic Enrichment >99%Mass Spectrometry

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Steric hindrance; peptide aggregation.Use a different coupling reagent (e.g., HATU); increase coupling time; perform double coupling.
Low Cleavage Yield Incomplete cleavage.Increase cleavage time; use a stronger cleavage cocktail (if compatible with protecting groups).
Poor HPLC Resolution Inappropriate gradient or column.Optimize the HPLC gradient; try a different column chemistry (e.g., C8, Phenyl).
Side Product Formation Incomplete deprotection; side reactions during cleavage.Ensure complete Fmoc removal; optimize scavenger composition in the cleavage cocktail.

References

Application Notes and Protocols: H-Gly-Ala-Leu-OH in Structural Biology and NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the tripeptide H-Gly-Ala-Leu-OH in structural biology and Nuclear Magnetic Resonance (NMR) studies. This document includes its physicochemical properties, protocols for its synthesis and characterization, and its application as a model peptide.

Physicochemical Properties of this compound

The tripeptide this compound is a simple, non-toxic model peptide ideal for fundamental studies in structural biology. Its defined sequence and molecular weight make it an excellent standard for calibrating instruments and developing methodologies.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₄Computed
Molecular Weight 259.30 g/mol Computed
CAS Registry Number 22849-49-6ChemicalBook[1]
Appearance White to off-white solid---
Solubility Soluble in water and aqueous buffersGeneral peptide properties
Isoelectric Point (pI) ~5.6 (Predicted)---

Synthesis and Purification of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Below is a general methodology.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling: Activate Fmoc-Ala-OH with DIC and HOBt in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added alanine.

  • Glycine Coupling: Activate Fmoc-Gly-OH with DIC and HOBt in DMF and couple it to the deprotected N-terminus of the Ala-Leu dipeptide on the resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the glycine residue.

  • Cleavage and Deprotection: Cleave the tripeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

spss_workflow start Fmoc-Leu-Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_ala Couple Fmoc-Ala-OH (DIC/HOBt) deprotect1->couple_ala deprotect2 Fmoc Deprotection couple_ala->deprotect2 couple_gly Couple Fmoc-Gly-OH (DIC/HOBt) deprotect2->couple_gly deprotect3 Final Fmoc Deprotection couple_gly->deprotect3 cleave Cleavage from Resin (TFA Cocktail) deprotect3->cleave purify RP-HPLC Purification cleave->purify lyophilize Lyophilization purify->lyophilize end This compound lyophilize->end

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. This compound, due to its small size, is an excellent model for demonstrating fundamental NMR experiments.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized this compound

  • Deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1)

  • NMR tubes

  • pH meter and appropriate buffers (e.g., phosphate buffer)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 500-600 µL of the chosen deuterated solvent. Adjust the pH to the desired value (typically between 4 and 7 for peptides).

  • NMR Experiments: Acquire a series of 1D and 2D NMR spectra.

    • 1D ¹H NMR: To observe the overall proton signal distribution.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly for assigning backbone and side-chain protons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

Predicted ¹H Chemical Shifts (in D₂O, pH 7) based on similar peptides:

ResidueHα (ppm)Hβ (ppm)Hγ (ppm)Hδ (ppm)HN (ppm)
Gly 3.96---------8.29
Ala 4.331.47------8.15
Leu 4.321.71, 1.611.680.92, 0.908.23

Note: These are predicted values and may vary based on experimental conditions.

nmr_workflow sample This compound Sample nmr_exp 1D & 2D NMR Experiments (TOCSY, COSY, NOESY, HSQC) sample->nmr_exp assign Resonance Assignment nmr_exp->assign restraints Extract Structural Restraints (NOEs, J-couplings) assign->restraints calc Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calc validate Structure Validation (e.g., PROCHECK) calc->validate ensemble Conformational Ensemble validate->ensemble

Caption: NMR Structure Determination Workflow.

Applications in Structural Biology

This compound serves as a valuable tool in several areas of structural biology:

  • Model for Peptide Folding: The conformational landscape of this tripeptide can be explored to understand the intrinsic conformational preferences of amino acid residues and the formation of secondary structures like β-turns.

  • Method Development: Its simple and well-resolved NMR spectrum makes it an ideal candidate for testing and optimizing new NMR pulse sequences and structure calculation algorithms.

  • Ligand Binding Studies: The interaction of this compound with proteins or other macromolecules can be monitored by NMR titration experiments, observing changes in chemical shifts and line broadening to map binding interfaces and determine binding affinities.

Protocol 3: NMR Titration for Protein-Peptide Interaction

Materials:

  • ¹⁵N-labeled protein of interest

  • Unlabeled this compound

  • NMR buffer

Procedure:

  • Initial Protein Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in NMR buffer.

  • Titration: Add increasing amounts of a concentrated stock solution of this compound to the protein sample.

  • Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the peptide.

  • Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's amide resonances. Residues with significant CSPs are likely part of the binding interface.

interaction_pathway protein Protein complex Protein-Peptide Complex protein->complex peptide This compound peptide->complex csp Chemical Shift Perturbations complex->csp

Caption: Ligand Binding Monitored by NMR.

Conclusion

This compound is a versatile and valuable tool for researchers in structural biology and drug development. Its simple structure and ease of synthesis make it an ideal model system for studying peptide conformation, developing NMR methodologies, and investigating molecular interactions. The protocols and data presented here provide a foundation for utilizing this tripeptide in a variety of research applications.

References

Troubleshooting & Optimization

How to improve the stability of H-Gly-Ala-Leu-OH in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Gly-Ala-Leu-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound in solution during laboratory experiments.

Troubleshooting Guides

This section addresses common stability issues encountered with this compound in solution and provides systematic approaches to identify and resolve them.

Issue 1: Rapid Loss of Peptide Purity in Solution

Symptom: A significant decrease in the main peptide peak and the appearance of new peaks when analyzed by High-Performance Liquid Chromatography (HPLC).

Possible Causes:

  • Hydrolysis: The peptide bonds are susceptible to cleavage in aqueous solutions, a process that is highly dependent on pH and temperature.

  • Oxidation: Although this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur under harsh conditions.

Troubleshooting Steps:

  • pH Optimization:

    • Rationale: The rate of peptide bond hydrolysis is often minimized in a slightly acidic pH range.[1][2][3]

    • Action: Prepare the peptide solution in a series of buffers with pH values ranging from 4.0 to 6.5. Commonly used buffers include acetate and citrate.[4][5] Monitor the purity over time using HPLC to identify the optimal pH.

  • Temperature Control:

    • Rationale: Lower temperatures slow down the rate of chemical degradation.

    • Action: Store stock solutions and working solutions at recommended temperatures. For short-term storage (days to weeks), 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Use of Lyophilized Peptide:

    • Rationale: Lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution.[6]

    • Action: Whenever possible, store the peptide in its lyophilized form and prepare fresh solutions before use.

  • Inert Atmosphere:

    • Rationale: To minimize oxidative degradation, removing oxygen from the storage environment can be beneficial.

    • Action: Before sealing the vial for storage, gently purge the headspace with an inert gas like argon or nitrogen.

Issue 2: Formation of Precipitates or Cloudiness in the Peptide Solution

Symptom: The initially clear peptide solution becomes cloudy, hazy, or forms visible particles over time.

Possible Causes:

  • Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates. This is often influenced by factors such as concentration, pH, temperature, and ionic strength.[4][5]

  • Poor Solubility: The peptide may be precipitating out of solution if its concentration exceeds its solubility under the given conditions.

Troubleshooting Steps:

  • Adjust Peptide Concentration:

    • Rationale: Higher peptide concentrations can promote aggregation.[4]

    • Action: If possible, work with lower peptide concentrations. If a high concentration is necessary, further optimization of the formulation is crucial.

  • pH and Ionic Strength Optimization:

    • Rationale: The net charge of the peptide, which is influenced by pH, plays a critical role in aggregation. Generally, aggregation is minimized when the pH is further away from the peptide's isoelectric point (pI), leading to greater electrostatic repulsion between molecules.[4][5]

    • Action: Screen a range of pH values and ionic strengths (by adding salts like NaCl) to find conditions that maximize solubility and minimize aggregation.

  • Inclusion of Excipients:

    • Rationale: Certain additives can enhance the stability of peptides in solution.

    • Action:

      • Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These agents can stabilize the native conformation of the peptide and reduce aggregation through preferential exclusion.[7][8][9][10]

      • Surfactants (e.g., Polysorbate 20 or 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and improve solubility.[8]

      • Amino Acids (e.g., glycine, arginine): Some amino acids can act as stabilizing agents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: For a simple tripeptide like this compound, which lacks highly reactive side chains, the most common degradation pathway in solution is hydrolysis of the peptide bonds.[1][2][3] This process involves the cleavage of the amide linkages between the amino acid residues and is significantly influenced by pH and temperature. Aggregation can also be a concern, particularly at higher concentrations.[4]

Q2: What is the optimal pH for storing this compound in solution?

A2: While the exact optimal pH for this compound needs to be determined experimentally, for many small peptides, a slightly acidic pH range of 4.0 to 6.0 is often found to minimize the rate of hydrolysis.[1][2][3] It is recommended to perform a pH stability study to identify the ideal pH for your specific application.

Q3: Can I store my this compound solution at room temperature?

A3: Storing peptide solutions at room temperature is generally not recommended for extended periods due to the increased rate of chemical degradation. For short-term storage (a few hours), it may be acceptable, but for longer durations, refrigeration (2-8°C) or freezing (-20°C or -80°C) is strongly advised to maintain peptide integrity.[6]

Q4: What are some recommended excipients to improve the stability of this compound?

A4: To enhance the stability of this compound in solution, consider the following excipients:

  • Buffers: Acetate and citrate buffers are commonly used to maintain a stable pH in the optimal range.[4][5]

  • Sugars/Polyols: Sucrose, trehalose, or mannitol can be added to reduce aggregation and stabilize the peptide's structure.[7][8][9][10]

  • Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 or 80 can help prevent aggregation.[8]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your peptide solution can be monitored using the following analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing peptide purity and detecting degradation products.[11][12][13][14][15][16]

  • Visual Inspection: Regularly check for any signs of precipitation or cloudiness, which may indicate aggregation or poor solubility.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay can be used to specifically detect and quantify the formation of amyloid-like fibrillar aggregates.[17][18][19][20][21]

  • Mass Spectrometry (MS): Can be used to identify the mass of degradation products, helping to elucidate the degradation pathways.[22]

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 25°C

This table illustrates a typical outcome of a pH stability study. The data is for illustrative purposes and should be confirmed by experimentation.

Buffer System (50 mM)pHPurity after 7 days (%)Purity after 30 days (%)
Citrate4.098.595.2
Acetate5.099.197.0
Phosphate6.098.294.5
Phosphate7.095.085.1
Tris8.092.378.6
Table 2: Effect of Excipients on this compound Aggregation (Illustrative Data)

This table demonstrates how different excipients might influence the aggregation of the peptide in solution, as measured by a decrease in turbidity or an increase in the monomer peak in Size Exclusion Chromatography.

Formulation (Peptide in pH 5.0 Acetate Buffer)Aggregation after 48h at 37°C (% Monomer Remaining)
No Excipient85
+ 5% Sucrose95
+ 5% Mannitol92
+ 0.05% Polysorbate 8098
+ 100 mM Arginine94

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol outlines a forced degradation study to quickly assess the stability of the peptide under various stress conditions.[23][24][25][26][27]

1. Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound.

2. Materials:

  • This compound

  • Buffers: 0.1 M HCl, 0.1 M NaOH, pH 4.0, 5.0, 6.0, 7.0, 8.0 buffers

  • Oxidizing agent: 3% Hydrogen Peroxide

  • HPLC system with a C18 column

  • Incubators/water baths set at various temperatures (e.g., 40°C, 60°C)

  • Photostability chamber

3. Procedure:

  • Prepare stock solutions of this compound in purified water.

  • Expose the peptide to the following stress conditions:

    • Acidic: Mix with 0.1 M HCl and incubate at 60°C.

    • Basic: Mix with 0.1 M NaOH and incubate at 60°C.

    • Neutral: Dissolve in a neutral buffer and incubate at 60°C.

    • Oxidative: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal: Incubate solutions at different pH values (4.0-8.0) at 40°C and 60°C.

    • Photostability: Expose the solution to light according to ICH guidelines.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize acidic and basic samples before analysis.

  • Analyze all samples by RP-HPLC to determine the percentage of remaining peptide and the formation of degradation products.

Protocol 2: RP-HPLC Method for Purity Analysis

1. Objective: To quantify the purity of this compound and detect related impurities.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10-20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Injection Volume: 10-20 µL

3. Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition.

  • Dissolve the peptide sample in an appropriate diluent (e.g., water or mobile phase A).

  • Inject the sample and run the gradient program.

  • Integrate the peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

experimental_workflow peptide This compound Stock ph_stress pH Stress (Acid, Base, Neutral) peptide->ph_stress buffers Buffer Solutions (pH 4-8) buffers->ph_stress excipients Excipient Stocks excipients->ph_stress temp_stress Thermal Stress (40°C, 60°C) ph_stress->temp_stress hplc RP-HPLC Analysis (Purity) temp_stress->hplc tht ThT Assay (Aggregation) temp_stress->tht ox_stress Oxidative Stress (H2O2) ox_stress->hplc photo_stress Photostability photo_stress->hplc ms Mass Spectrometry (Degradant ID) hplc->ms

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways peptide This compound (Intact Peptide) hydrolysis Hydrolysis Products (e.g., Gly-Ala + Leu, Gly + Ala-Leu) peptide->hydrolysis H₂O (pH, Temp) aggregation Aggregates (Soluble Oligomers, Insoluble Precipitates) peptide->aggregation Concentration (pH, Ionic Strength) oxidation Oxidation Products peptide->oxidation Oxidants (e.g., O₂, light)

References

Troubleshooting common side reactions in H-Gly-Ala-Leu-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the tripeptide H-Gly-Ala-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions encountered during the synthesis of this compound are diketopiperazine formation, racemization, incomplete coupling, and aggregation. The N-terminal Gly-Ala sequence is particularly susceptible to cyclization, forming the diketopiperazine cyclo(Gly-Ala). Racemization can occur at the chiral centers of Alanine and Leucine during activation and coupling steps. Incomplete coupling can lead to deletion sequences, while aggregation of the growing peptide chain on the solid support can hinder reaction kinetics.

Q2: How can I minimize diketopiperazine formation in my this compound synthesis?

Diketopiperazine formation is a significant issue for sequences with Glycine or Proline at the N-terminus, such as the Gly-Ala sequence in your peptide. This intramolecular cyclization can lead to cleavage of the dipeptide from the resin, resulting in low yield of the desired tripeptide.

Strategies to Minimize Diketopiperazine Formation:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-chlorotrityl linker significantly suppresses diketopiperazine formation.

  • Coupling of a Dipeptide: Instead of stepwise coupling of Glycine and then Alanine, using a pre-synthesized and protected dipeptide (e.g., Fmoc-Gly-Ala-OH) can bypass the susceptible dipeptide stage on the resin.

  • In Situ Neutralization Protocols: In Boc-based synthesis, employing in situ neutralization protocols can reduce the likelihood of diketopiperazine formation.[1]

  • Careful Control of Deprotection and Coupling Times: Minimizing the time the free N-terminal amine of the dipeptide is exposed can reduce the opportunity for cyclization.

Q3: What are the best practices to avoid racemization of Alanine and Leucine?

Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a critical concern as it can lead to diastereomeric impurities that are difficult to separate and can affect the biological activity of the final peptide.

Methods to Suppress Racemization:

  • Choice of Coupling Reagents: Uronium/aminium-based reagents like HBTU, HATU, and HCTU, especially when used with additives like HOBt or HOAt, are effective in suppressing racemization.[1] Carbodiimide reagents such as DCC or DIC should always be used with racemization-suppressing additives.

  • Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the resin can minimize contact time and reduce racemization.

  • Control of Temperature: Performing coupling reactions at lower temperatures can help minimize racemization.

  • Choice of Base: The use of sterically hindered bases like N,N-diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like triethylamine (TEA) to minimize proton abstraction from the alpha-carbon, a key step in one of the racemization pathways.

Q4: My peptide synthesis is resulting in a low yield and the presence of deletion sequences. What could be the cause and how can I fix it?

Low yields and the presence of deletion sequences (e.g., H-Gly-Leu-OH) are typically indicative of incomplete or failed coupling reactions.

Troubleshooting Incomplete Coupling:

  • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test (ninhydrin test), to confirm the completion of each coupling step. A positive Kaiser test (blue color) indicates the presence of free primary amines, signifying an incomplete reaction.

  • Double Coupling: If a coupling reaction is found to be incomplete, a second coupling step with fresh reagents should be performed before proceeding to the next deprotection step.

  • Optimize Solvents: Ensure the use of high-purity, anhydrous solvents (e.g., DMF, NMP) to prevent side reactions and ensure proper swelling of the resin.

  • Address Aggregation: If peptide aggregation is suspected (often indicated by poor resin swelling), consider switching to a different solvent (e.g., NMP or adding DMSO), sonicating the reaction mixture, or coupling at a higher temperature.[1] For hydrophobic sequences like Ala-Leu, aggregation can be a contributing factor.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak with a Mass of -114 Da from the Target Peptide in Mass Spectrometry

Possible Cause: Diketopiperazine (cyclo(Gly-Ala)) formation. The mass of cyclo(Gly-Ala) is approximately 114 g/mol . Its formation leads to the cleavage of the dipeptide from the resin, and subsequent coupling of Leucine to the now-empty resin sites can result in a truncated H-Leu-OH product, or the desired this compound will be absent or in low abundance.

Solutions:

StrategyDescription
Resin Selection Utilize 2-chlorotrityl chloride (2-CTC) resin. The bulky linker provides steric hindrance that significantly reduces the rate of intramolecular cyclization.
Dipeptide Coupling Synthesize and couple Fmoc-Gly-Ala-OH as a single unit. This bypasses the vulnerable stage where the deprotected Gly-Ala-resin can cyclize.
Reaction Conditions Minimize the time between the deprotection of Fmoc-Ala-resin and the subsequent coupling of Fmoc-Gly-OH.
Issue 2: Appearance of a Diastereomeric Impurity in HPLC Analysis

Possible Cause: Racemization of either the Alanine or Leucine residue during the coupling step. This results in the formation of peptides such as H-Gly-D-Ala-Leu-OH or H-Gly-Ala-D-Leu-OH.

Solutions:

StrategyDescription
Coupling Reagent and Additive Use a combination of a coupling reagent and a racemization-suppressing additive. For example, DIC/HOBt or HBTU/HOBt. The additive forms an active ester that is less prone to racemization.
Base Selection Employ a sterically hindered base like DIPEA instead of triethylamine (TEA).
Temperature Control Maintain a low temperature (e.g., 0°C) during the activation and coupling steps.
Pre-activation Time Keep the pre-activation time of the amino acid to a minimum before adding it to the deprotected peptide-resin.

Experimental Protocols

Solid-Phase Synthesis of this compound on Wang Resin

This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • Coupling reagent (e.g., HBTU)

  • Activating base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from Leucine. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Alanine.

  • Glycine Coupling:

    • Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test. If positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from Glycine.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Solution-Phase Synthesis of this compound (Fragment Condensation)

This protocol outlines a possible solution-phase approach.

Materials:

  • Boc-Ala-OH

  • H-Leu-OMe·HCl

  • Boc-Gly-OH

  • Coupling reagents (e.g., DCC, HOBt)

  • Base (e.g., NMM)

  • Solvents: DCM, Ethyl acetate, Methanol

  • Catalyst for hydrogenolysis (e.g., Pd/C)

  • Reagents for saponification (e.g., NaOH) and Boc deprotection (e.g., TFA or HCl in dioxane)

Procedure:

  • Synthesis of Boc-Ala-Leu-OMe:

    • Couple Boc-Ala-OH with H-Leu-OMe·HCl using DCC and HOBt in the presence of NMM in DCM.

    • Purify the resulting dipeptide ester by extraction and/or chromatography.

  • Deprotection of Boc-Ala-Leu-OMe: Remove the Boc group using TFA in DCM or HCl in dioxane to yield H-Ala-Leu-OMe.

  • Coupling to form Boc-Gly-Ala-Leu-OMe: Couple Boc-Gly-OH to H-Ala-Leu-OMe using DCC and HOBt.

  • Saponification: Hydrolyze the methyl ester of Boc-Gly-Ala-Leu-OMe using aqueous NaOH in methanol to obtain Boc-Gly-Ala-Leu-OH.

  • Final Deprotection: Remove the Boc group with TFA or HCl in dioxane to yield the final product, this compound.

  • Purification: Purify the final tripeptide by recrystallization or chromatography.

Data Presentation

Table 1: Troubleshooting Common Side Reactions in this compound Synthesis

Side ReactionCommon Cause(s)Recommended Solution(s)Expected Outcome
Diketopiperazine Formation N-terminal Gly-Ala sequence on a susceptible resin (e.g., Wang).Use 2-CTC resin; Couple Fmoc-Gly-Ala-OH dipeptide.Increased yield of this compound; Reduced or eliminated cyclo(Gly-Ala) byproduct.
Racemization Strong activation conditions; Non-optimal base.Use HBTU/HOBt or DIC/HOBt; Use DIPEA as a base; Lower reaction temperature.Single peak in HPLC for the desired stereoisomer; Purity >98%.
Incomplete Coupling Steric hindrance; Peptide aggregation.Perform double coupling; Use Kaiser test to monitor; Switch to NMP or add DMSO as solvent.Increased crude purity; Reduced deletion sequences (e.g., H-Gly-Leu-OH).
Aggregation Hydrophobic nature of Ala and Leu residues.Use a more polar solvent (NMP); Add chaotropic salts; Couple at elevated temperature (microwave synthesis).Improved resin swelling and reaction kinetics; Higher yield and purity.

Visualizations

experimental_workflow cluster_spos Solid-Phase Synthesis resin Fmoc-Leu-Wang Resin deprotect1 Fmoc Deprotection (Piperidine/DMF) resin->deprotect1 couple_ala Couple Fmoc-Ala-OH (HBTU/DIPEA) deprotect1->couple_ala deprotect2 Fmoc Deprotection couple_ala->deprotect2 couple_gly Couple Fmoc-Gly-OH deprotect2->couple_gly final_deprotect Final Fmoc Deprotection couple_gly->final_deprotect cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleavage purification RP-HPLC Purification cleavage->purification final_product This compound purification->final_product

Caption: Solid-Phase Synthesis Workflow for this compound.

side_reactions cluster_side_reactions Common Side Reactions synthesis This compound Synthesis dkp Diketopiperazine Formation (cyclo(Gly-Ala)) synthesis->dkp Gly-Ala sequence racemization Racemization (D-Ala or D-Leu) synthesis->racemization Activation Step incomplete_coupling Incomplete Coupling (Deletion Sequences) synthesis->incomplete_coupling Steric Hindrance aggregation Aggregation synthesis->aggregation Hydrophobic Residues troubleshooting_logic cluster_troubleshooting Troubleshooting Pathway issue Observed Issue in Synthesis low_yield Low Yield / Missing Product issue->low_yield impurity_peak Unexpected Impurity Peak issue->impurity_peak diastereomer Diastereomeric Impurity issue->diastereomer check_dkp Investigate DKP Formation low_yield->check_dkp check_coupling Check Coupling Efficiency low_yield->check_coupling impurity_peak->check_dkp check_racemization Analyze for Racemization diastereomer->check_racemization solution_dkp Use 2-CTC Resin or Dipeptide Coupling check_dkp->solution_dkp solution_coupling Double Couple / Use Kaiser Test check_coupling->solution_coupling solution_racemization Use HOBt Additive / Hindered Base check_racemization->solution_racemization

References

Technical Support Center: Optimization of HPLC Separation for H-Gly-Ala-Leu-OH and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the tripeptide H-Gly-Ala-Leu-OH and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and similar small peptides.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic peptide and acidic silanol groups on the silica-based column packing.[1][2]- Add a mobile phase modifier like trifluoroacetic acid (TFA) at a concentration of 0.1% to suppress silanol activity.[3] - Use a column with a highly deactivated (end-capped) stationary phase. - Increase the column temperature to improve peak symmetry.[4]
Poor Peak Shape (Fronting) Column overload (injecting too much sample).[5][6][7]- Reduce the sample concentration or injection volume.[5][7] - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[8]
Poor Resolution/Co-elution Inadequate separation between this compound and its analogs or impurities.- Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.[3][9] - Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. - Adjust the mobile phase pH to alter the ionization state and retention of the peptides.[9]
Low Retention/Early Elution The peptide and its analogs are too polar for the reversed-phase column under the current conditions.- Decrease the initial percentage of the organic solvent in the mobile phase. - Consider using a more retentive stationary phase (e.g., C18 instead of C8). - For very polar analogs, explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[10][11]
Irreproducible Retention Times Fluctuations in mobile phase composition, column temperature, or gradient delivery.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.[4] - Check the HPLC system for leaks and ensure the pump is functioning correctly.

Frequently Asked Questions (FAQs)

1. What is the recommended starting HPLC method for separating this compound and its analogs?

A good starting point for separating this compound, a relatively non-polar tripeptide, is reversed-phase HPLC (RP-HPLC).[12][13]

Recommended Starting Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210-220 nm[12]
Injection Volume 10 µL

2. How can I improve the resolution between this compound and a more polar analog?

To improve the resolution between peptides of differing polarity, you can modify the mobile phase gradient. A shallower gradient will increase the separation time and allow for better resolution of closely eluting peaks.[3][9] For example, you could change the gradient from 5-40% B over 20 minutes to 5-25% B over 30 minutes.

3. My peptide is not retained on the C18 column. What should I do?

If this compound or a particularly polar analog shows little to no retention, consider the following:

  • Decrease the initial organic solvent concentration: Start the gradient at a lower percentage of Mobile Phase B (e.g., 1-2%).

  • Use a different ion-pairing agent: While TFA is common, other ion-pairing agents like formic acid can sometimes provide different selectivity.[14][15] However, be aware that TFA can suppress the MS signal if using LC-MS.[16]

  • Consider a different stationary phase: An embedded polar group (PEG) or a phenyl-hexyl phase can offer different selectivity for polar analytes compared to a standard C18.

  • Explore HILIC: For very polar analogs, HILIC is a viable alternative that uses a polar stationary phase and a high concentration of organic solvent to retain polar compounds.[10][11][17]

4. What is the role of an ion-pairing agent like TFA in peptide separations?

Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It pairs with the positively charged amino groups of the peptide, effectively neutralizing the charge and increasing the peptide's overall hydrophobicity. This leads to stronger retention on the reversed-phase column and improved peak shape by masking the interactions with residual silanol groups on the stationary phase.[18]

5. How does temperature affect the separation?

Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[4] It can also alter the selectivity of the separation, potentially improving the resolution between closely related peptides. A good starting point is 30-40°C, but exploring temperatures up to 60°C may be beneficial.

Experimental Protocols

General Protocol for HPLC Method Development for this compound and Analogs

  • Sample Preparation: Dissolve the peptide mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 215 nm

  • Optimization:

    • Based on the scouting run, narrow the gradient to focus on the elution window of the peptides of interest. For example, if the peptides elute between 20% and 40% B, set a new gradient from 15% to 45% B over a longer time (e.g., 30 minutes) to improve resolution.

    • Systematically adjust other parameters such as the organic modifier (e.g., methanol instead of acetonitrile), temperature, and ion-pairing agent to achieve the desired selectivity and resolution.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Separation peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing resolution Assess Resolution poor_res Poor Resolution? resolution->poor_res retention Assess Retention Time low_retention Low Retention? retention->low_retention fronting Peak Fronting? tailing->fronting No add_tfa Increase/Add TFA (0.1%) tailing->add_tfa Yes fronting->resolution No reduce_load Reduce Sample Load fronting->reduce_load Yes add_tfa->resolution reduce_load->resolution poor_res->retention No shallow_gradient Use Shallower Gradient poor_res->shallow_gradient Yes change_solvent Change Organic Solvent shallow_gradient->change_solvent change_solvent->retention decrease_organic Decrease Initial % Organic low_retention->decrease_organic Yes end End: Optimized Separation low_retention->end No use_hilic Consider HILIC decrease_organic->use_hilic use_hilic->end

Caption: Troubleshooting workflow for HPLC separation optimization.

Method_Development_Workflow start Start: Method Development initial_conditions Select Initial Conditions (C18, ACN/H2O, 0.1% TFA) start->initial_conditions scouting_run Perform Scouting Gradient (5-95% B) initial_conditions->scouting_run evaluate_scouting Evaluate Scouting Run scouting_run->evaluate_scouting optimize_gradient Optimize Gradient Slope and Range evaluate_scouting->optimize_gradient fine_tune Fine-Tune Parameters (Temperature, Solvent, pH) optimize_gradient->fine_tune validate Validate Method fine_tune->validate end End: Robust Method validate->end

Caption: General workflow for HPLC method development.

References

Technical Support Center: H-Gly-Ala-Leu-OH Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation pathways of the tripeptide H-Gly-Ala-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a short peptide like this compound?

A1: Small peptides such as this compound are susceptible to several degradation pathways, primarily categorized as chemical and enzymatic degradation.[1]

  • Chemical Degradation:

    • Hydrolysis: The most common pathway, involving the cleavage of the peptide bonds (Gly-Ala and Ala-Leu) by water. This can be catalyzed by acidic or basic conditions.[2][3]

    • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction involving the N-terminal glycine and the second amino acid, alanine, can lead to the formation of cyclo(Gly-Ala) and the cleavage of leucine. This is a common degradation pathway for peptides with small, flexible amino acids at the N-terminus.

    • Oxidation: While Gly, Ala, and Leu are not highly susceptible to oxidation, trace impurities or oxidative stress conditions (e.g., presence of peroxides) can potentially lead to modifications.

    • Deamidation: This is not a primary pathway for this compound as it lacks asparagine or glutamine residues.[4]

    • Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers can occur, especially under harsh pH and temperature conditions.[5]

  • Enzymatic Degradation:

    • Peptidases/Proteases: In biological matrices (e.g., plasma, cell culture), enzymes like aminopeptidases can cleave the N-terminal glycine, while carboxypeptidases can cleave the C-terminal leucine.[6] Endopeptidases can cleave internal peptide bonds.

Q2: How can I predict the most likely degradation products of this compound in my experiment?

A2: The most likely degradation products depend on the experimental conditions.

  • Acidic/Basic Conditions: Expect hydrolysis of the peptide bonds, leading to the formation of smaller peptides (Gly-Ala, Ala-Leu) and individual amino acids (Gly, Ala, Leu).

  • Neutral pH, Elevated Temperature: Diketopiperazine formation is a strong possibility, yielding cyclo(Gly-Ala) and Leucine. Hydrolysis will also occur.

  • Presence of Oxidizing Agents (e.g., H₂O₂): While less common for this peptide, minor oxidative products could be formed.

  • Biological Samples: Expect enzymatic cleavage, resulting in free amino acids and dipeptides.

Q3: What are the initial steps for developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for separating the intact peptide from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column, which is effective for separating small, hydrophobic peptides.[7]

  • Mobile Phase Selection: A typical starting point is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). TFA acts as an ion-pairing agent to improve peak shape.

  • Gradient Optimization: Begin with a shallow gradient to ensure good separation of potential degradation products from the parent peptide.

  • Detection: Use UV detection at a low wavelength (e.g., 210-220 nm) to detect the peptide bonds.

  • Forced Degradation: Subject the peptide to stress conditions (acid, base, heat, oxidation) to generate degradation products and confirm that the method can resolve them from the intact peptide.[1][8]

Troubleshooting Guides

HPLC Analysis
Issue Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Adjust the mobile phase pH to ensure the peptide is fully protonated (typically pH 2-3 with TFA).- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace the column if necessary.[2][9]
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Air bubbles in the pump.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and prime the pump.[10]
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler.- Flush the column thoroughly between runs.[5]
No Peaks or Very Small Peaks - Incorrect sample preparation or dilution.- Detector issue (e.g., lamp off).- Injection failure.- Verify sample concentration and preparation procedure.- Check detector settings and lamp status.- Manually inspect the injector to ensure proper operation.[5]
Mass Spectrometry (MS) Analysis
Issue Possible Causes Troubleshooting Steps
Low Ion Intensity - Poor ionization efficiency.- Sample contamination with salts or detergents.- Suboptimal MS source parameters.- Optimize the mobile phase composition (e.g., adjust formic acid concentration).- Desalt the sample using C18 spin tips before analysis.- Tune the MS source parameters (e.g., capillary voltage, gas flow).[7][11]
Inaccurate Mass Measurement - Mass spectrometer requires calibration.- High sample concentration causing detector saturation.- Calibrate the mass spectrometer using a known standard.- Dilute the sample to an appropriate concentration.
Difficulty in Fragmenting the Peptide (MS/MS) - Insufficient collision energy.- The peptide is singly charged.- Increase the collision energy in the MS/MS method.- Adjust mobile phase pH to promote the formation of doubly charged ions.
Presence of Adducts (e.g., Na+, K+) - Contamination from glassware or reagents.- Use high-purity solvents and reagents.- Use plasticware instead of glassware where possible.

Quantitative Data Summary

Table 1: Degradation of Glycyl-L-leucine in Subcritical Water [12]

Temperature (°C)Residence Time (s)Gly-Leu Remaining (%)Cyclo(Gly-Leu) Formed (%)
20060~80~10
22060~50~25
24060~20~40

Note: This data is for a dipeptide and serves as an example. Actual degradation rates for this compound will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound peptide standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • pH meter

  • Incubator/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Acid Hydrolysis:

    • Mix equal volumes of the peptide stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the peptide stock solution and 0.1 M NaOH.

    • Incubate at room temperature for various time points.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the peptide stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light, for various time points.

    • Dilute aliquots for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the peptide stock solution at an elevated temperature (e.g., 80 °C).

    • Take samples at various time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the peptide stock solution to a light source (e.g., UV lamp) in a photostability chamber.

    • Take samples at various time points and dilute for HPLC analysis. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a suitable HPLC method to observe the formation of degradation products and the decrease in the parent peptide peak.

Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products

Objective: To separate, identify, and quantify this compound and its degradation products.

Materials and Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample vials

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study (or other experiments) to an appropriate concentration (e.g., 1-10 µg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2-50% B

      • 15-17 min: 50-95% B

      • 17-19 min: 95% B

      • 19-20 min: 95-2% B

      • 20-25 min: 2% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • MS Scan Range: m/z 50-1000

    • MS/MS: Use data-dependent acquisition to trigger fragmentation of the most abundant ions. Set collision energy to a range appropriate for small peptides (e.g., 10-40 eV).

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of this compound and its potential degradation products (see FAQs).

    • Analyze the MS/MS fragmentation patterns to confirm the identity of the degradation products. Common fragment ions for peptides are b- and y-ions.

    • Quantify the amount of each species by integrating the peak areas in the extracted ion chromatograms.

Visualizations

DegradationPathways Parent This compound Hydrolysis1 Hydrolysis (Gly-Ala bond) Parent->Hydrolysis1 Hydrolysis2 Hydrolysis (Ala-Leu bond) Parent->Hydrolysis2 DKP Diketopiperazine Formation Parent->DKP Enzymatic Enzymatic Cleavage Parent->Enzymatic Gly Glycine Hydrolysis1->Gly Ala_Leu H-Ala-Leu-OH Hydrolysis1->Ala_Leu Gly_Ala H-Gly-Ala-OH Hydrolysis2->Gly_Ala Leu Leucine Hydrolysis2->Leu DKP->Leu Cyclo_GA cyclo(Gly-Ala) DKP->Cyclo_GA Enzymatic->Gly Enzymatic->Ala_Leu Enzymatic->Gly_Ala Enzymatic->Leu

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Heat, Oxidation, Light) start->forced_degradation sample_prep Sample Preparation (Dilution, Desalting) forced_degradation->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis Data Analysis (Peak Integration, Fragment Analysis) hplc_ms->data_analysis pathway_id Identify Degradation Products & Pathways data_analysis->pathway_id quantification Quantify Degradation Rates data_analysis->quantification end End: Stability Profile pathway_id->end quantification->end

Caption: Experimental workflow for degradation analysis.

References

Technical Support Center: Purification of Synthetic H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of the synthetic tripeptide H-Gly-Ala-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude this compound sample?

A1: Crude synthetic peptides, typically produced by Solid-Phase Peptide Synthesis (SPPS), contain a variety of impurities.[1][2] For a tripeptide like this compound, you can primarily expect:

  • Deletion Sequences: Peptides missing one or more amino acid residues (e.g., H-Ala-Leu-OH, H-Gly-Leu-OH). These arise from incomplete coupling reactions during synthesis.[3][4]

  • Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete synthesis cycles.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains or termini.[3][4] The specific protecting groups depend on the synthesis strategy used (e.g., Boc or Fmoc).[5]

  • Diastereomers: Isomers of the peptide where one or more amino acids have undergone racemization (conversion from L- to D-form), which can occur during amino acid activation.[3][6]

  • Reagent Adducts: By-products from the cleavage of the peptide from the solid support resin, often involving reagents like trifluoroacetic acid (TFA).[1][7]

Q2: What is the recommended primary method for purifying this compound?

A2: The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][8] This technique separates the target peptide from its impurities based on differences in their hydrophobicity.[1][2] For a small, relatively polar peptide like this compound, RP-HPLC offers high resolution and recovery.[9]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be a viable method for purifying solid compounds, including some peptides.[10][11][12] The success of this technique depends on finding a suitable solvent or solvent system in which the peptide has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution upon cooling.[10][12] While less common than HPLC for peptide purification, it can be effective, particularly for removing non-peptidic impurities.

Q4: My final product contains trifluoroacetate (TFA) salts. How can I remove them?

A4: Trifluoroacetic acid (TFA) is commonly used in the cleavage step of SPPS and as an ion-pairing agent in RP-HPLC.[13] If your application is sensitive to the presence of TFA, you can perform a salt exchange. This can be achieved through techniques like ion-exchange chromatography or by repeated lyophilization from a solution containing a different acid, such as hydrochloric acid or acetic acid.[13]

Troubleshooting Guide

Problem 1: My analytical HPLC of the crude product shows multiple peaks.

  • Possible Cause: The presence of various impurities such as deletion sequences, truncated peptides, and incompletely deprotected species is the most likely cause.[1][2]

  • Solution: This is expected for a crude peptide product. The primary solution is to purify the peptide using preparative RP-HPLC. The different peaks represent compounds with varying hydrophobicities, which allows for their separation.[2]

Problem 2: After purification by RP-HPLC, I still have a persistent impurity peak close to my main product peak.

  • Possible Cause 1: Diastereomers. Diastereomeric impurities can have very similar physicochemical properties to the target peptide, making them difficult to separate by standard RP-HPLC.[6][14]

  • Solution 1: Optimize your HPLC method. This may involve using a different column with higher resolving power, adjusting the mobile phase composition (e.g., changing the organic modifier or ion-pairing agent), or modifying the gradient slope to enhance separation.[1]

  • Possible Cause 2: Co-eluting Impurities. The impurity may have a very similar hydrophobicity to your target peptide under the current HPLC conditions.

  • Solution 2: In addition to optimizing the HPLC method, consider an alternative purification technique. If the impurity has a different charge, ion-exchange chromatography could be effective.[2]

Problem 3: I am experiencing poor recovery of my peptide after purification.

  • Possible Cause 1: Peptide Precipitation. The peptide may be precipitating on the column or during fraction collection, especially if it is hydrophobic or prone to aggregation.[15][16] this compound is relatively soluble, but this can still be a factor.

  • Solution 1: Ensure that the mobile phase composition and pH are suitable for maintaining peptide solubility. For very hydrophobic peptides, adding a small amount of an organic solvent like trifluoroethanol to the sample before injection can sometimes help, but this may affect chromatography.[15]

  • Possible Cause 2: Irreversible Adsorption. The peptide may be irreversibly binding to the stationary phase of the HPLC column.

  • Solution 2: Ensure the column is properly equilibrated and that the mobile phase is appropriate for the peptide and column chemistry. Using a different type of column (e.g., a C4 instead of a C18 for more hydrophobic peptides) can sometimes mitigate this issue.[9]

Experimental Protocols

Table 1: Preparative RP-HPLC for this compound Purification
Parameter Recommendation
Column C18 silica-based, wide-pore (e.g., 300 Å), 10-15 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the peptide. A shallow gradient (e.g., 0.5-1% B per minute) often provides better resolution.
Flow Rate Dependent on column diameter; follow manufacturer's recommendations.
Detection UV absorbance at 210-220 nm.[1]
Fraction Collection Collect fractions across the peak(s) of interest and analyze their purity by analytical HPLC.
Post-Purification Pool pure fractions and lyophilize to obtain the final peptide product as a powder.
Recrystallization Protocol for this compound
  • Solvent Screening: The key to successful recrystallization is finding an appropriate solvent. The ideal solvent will dissolve the peptide when hot but not at room temperature.[12] For a small peptide like this compound, a mixture of a polar solvent (like water or ethanol) and a less polar solvent (like isopropanol or acetone) may be effective.

  • Dissolution: Place the crude peptide in a flask and add a minimal amount of the chosen hot solvent until the peptide completely dissolves.[11][12]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[17] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Purification Workflow for this compound

Purification Workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Analysis Analyze Fractions (Analytical HPLC) HPLC->Analysis Analysis->HPLC Impure Fractions Pooling Pool Pure Fractions Analysis->Pooling Purity > 98% Lyophilize Lyophilization Pooling->Lyophilize Pure Pure this compound Lyophilize->Pure Troubleshooting Logic start Impurity Detected Post-Purification q1 Is the impurity peak well-resolved from the main peak? start->q1 a1_yes Re-inject and collect fractions more carefully q1->a1_yes Yes a1_no Optimize HPLC Method q1->a1_no No end_good Achieved Desired Purity a1_yes->end_good q2 Did optimization improve separation? a1_no->q2 a2_yes Repeat preparative HPLC with new method q2->a2_yes Yes a2_no Consider Alternative Purification Method q2->a2_no No a2_yes->end_good end_alt e.g., Ion-Exchange or Recrystallization a2_no->end_alt

References

Addressing solubility challenges of H-Gly-Ala-Leu-OH in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-Gly-Ala-Leu-OH Solubility

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for addressing solubility challenges with the tripeptide this compound in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound that influence its solubility?

A1: this compound is a short, neutral tripeptide. Its solubility is primarily influenced by:

  • Amino Acid Composition : The peptide contains Glycine (small, neutral), Alanine (small, hydrophobic), and Leucine (hydrophobic).[1][2][3] The presence of Leucine, a bulky hydrophobic residue, is the main factor that can limit aqueous solubility.[1]

  • Net Charge : To determine the net charge, we assign values to the ionizable groups: +1 for the N-terminal amine (-NH2) and -1 for the C-terminal carboxylic acid (-COOH).[4][5][6]

    • N-terminus (+1) + C-terminus (-1) = 0

    • Since the net charge is zero at neutral pH, the peptide is considered neutral.[7] Solubility is often lowest at or near the peptide's isoelectric point (pI), where the net charge is zero.[1]

  • Peptide Length : As a short peptide (<5 residues), it is generally expected to be more soluble than longer peptides.[5][8][9]

Q2: I'm having trouble dissolving this compound in PBS (pH 7.4). What should I do first?

A2: For a neutral peptide like this compound that is difficult to dissolve in a neutral buffer, the first step is to test solubility in a small amount of an organic solvent.[4][7][10]

  • Attempt to dissolve a small aliquot of the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO).[7][10]

  • Once fully dissolved, slowly add this stock solution dropwise to your vigorously stirring biological buffer (e.g., PBS) to reach the final desired concentration.[7]

  • If the solution becomes cloudy or precipitation occurs, you have exceeded the solubility limit for that buffer concentration.[7][10]

Q3: Can I use pH adjustment to improve the solubility of this peptide?

A3: Yes, pH adjustment can be an effective strategy. Peptides are generally most soluble at pH values away from their isoelectric point (pI).[1][3] Since this compound is neutral, moving the pH of the solvent away from neutral should increase solubility.

  • Acidic Conditions : Adding a small amount of 10% acetic acid can protonate the C-terminal carboxyl group, giving the peptide a net positive charge and potentially increasing solubility.[5][10]

  • Basic Conditions : Adding a small amount of 0.1M ammonium bicarbonate or dilute ammonium hydroxide can deprotonate the N-terminal amino group, giving the peptide a net negative charge.[5][6][7] Caution : Always test pH adjustments on a small sample first, as extreme pH can affect peptide stability and may not be compatible with your experiment.[4]

Q4: Are there other methods to help dissolve the peptide if the above steps fail?

A4: Yes. If simple solvent changes are insufficient, you can try physical methods:

  • Sonication : Brief periods of sonication can help break up aggregates and enhance dissolution.[6][8] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent heating.[6]

  • Gentle Warming : Warming the solution to a temperature below 40°C can increase the solubility of some peptides.[9][10] However, monitor carefully to avoid peptide degradation.[8]

  • Centrifugation : Before use, always centrifuge your peptide solution to pellet any undissolved material.[8][10] This ensures the concentration of your supernatant is accurate and prevents particulates from interfering with your assay.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem Probable Cause Recommended Solution
Lyophilized powder does not dissolve in PBS (pH 7.4). The peptide has significant hydrophobic character (from Leucine) and a neutral net charge at this pH, leading to poor aqueous solubility.[1]1. Use a co-solvent: First, dissolve the peptide in a minimal amount of DMSO.[7][10] 2. Then, add the DMSO stock solution dropwise into the stirring PBS buffer.[7] Keep the final DMSO concentration low (typically <1%) for cell-based assays.[7]
Solution becomes cloudy after adding DMSO stock to the buffer. The solubility limit of the peptide in the final buffer concentration has been exceeded.1. Prepare a more dilute final solution. 2. Increase the proportion of co-solvent if experimentally permissible. 3. Consider an alternative buffer system.
Peptide precipitates out of solution after storage at 4°C. The peptide is less soluble at lower temperatures, or the solution is supersaturated.1. Before each use, allow the solution to warm to room temperature.[6] 2. Briefly sonicate or vortex the solution to redissolve any precipitate.[4][6] 3. Centrifuge the vial and use the clear supernatant for your experiment.[8] 4. For long-term storage, keep peptide solutions frozen at -20°C or -80°C.[5]
Solubility is still poor even with DMSO. The peptide is highly hydrophobic and prone to aggregation.1. pH Adjustment : Try dissolving in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) solution.[5][7] 2. Denaturing Agents : As a last resort for non-cellular assays, use denaturing agents like 6 M Guanidine-HCl or 8 M Urea to disrupt aggregation.[7][9]
Illustrative Solubility Data

The following table provides an example of how solubility data for a neutral tripeptide might be presented. Actual values for this compound should be determined experimentally.

Solvent System Temperature Approximate Solubility (mg/mL) Notes
Deionized Water25°C< 1Low solubility expected due to neutral charge and hydrophobic Leu.
PBS (pH 7.4)25°C< 1Similar to water; high ionic strength may slightly decrease solubility.[10]
10% Acetic Acid (aq)25°C5 - 10Acidic pH creates a net positive charge, improving solubility.[5]
5% DMSO in PBS (v/v)25°C1 - 2DMSO disrupts hydrophobic interactions, aiding dissolution.[7]
100% DMSO25°C> 25Highly soluble in organic solvents.[11]

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol outlines a systematic method to test the solubility of this compound in a target biological buffer.

Materials:

  • Lyophilized this compound

  • Target biological buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., DMSO, Acetonitrile)

  • Acidic/Basic modifiers (e.g., 10% Acetic Acid, 0.1M Ammonium Bicarbonate)

  • Microcentrifuge tubes

  • Vortex mixer, sonicator, microcentrifuge

Procedure:

  • Preparation : Allow the lyophilized peptide to warm to room temperature before opening the vial.[6] Weigh out a small, precise amount of peptide (e.g., 1 mg) into a clean microcentrifuge tube.

  • Initial Test in Target Buffer :

    • Add the target buffer to the peptide to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex for 30 seconds. If not dissolved, sonicate for 10-second intervals for up to 1 minute, keeping the tube on ice.[6]

    • If the solution is clear, the peptide is soluble at this concentration. Proceed to make your desired stock.

    • If the solution remains cloudy or contains particulates, proceed to the next step.

  • Co-Solvent Test :

    • Using a new 1 mg aliquot, add a minimal volume of DMSO (e.g., 20-50 µL).[7] Vortex until the peptide is fully dissolved.

    • Slowly add the target buffer dropwise while vortexing to reach your desired final concentration (e.g., 1 mg/mL).

    • Observe for any precipitation. If the solution remains clear, the co-solvent method is successful. Note the final percentage of DMSO.

  • pH Modification Test :

    • If co-solvents are not suitable for your experiment, test pH modification on a new aliquot.

    • Add a small volume of 10% acetic acid and vortex. Observe for dissolution.

    • Alternatively, use a separate aliquot and add a small volume of 0.1M ammonium bicarbonate.

  • Confirmation : Once a clear solution is obtained, centrifuge the tube at high speed (>10,000 x g) for 5 minutes to pellet any micro-particulates.[6] Carefully transfer the clear supernatant to a new tube. This is your stock solution.

Visualizations

Troubleshooting Workflow

G start Start: Lyophilized This compound add_buffer Add target buffer (e.g., PBS pH 7.4) start->add_buffer dissolved1 Is peptide fully dissolved? add_buffer->dissolved1 success Success! Prepare stock solution. Centrifuge before use. dissolved1->success Yes try_physical Try physical methods: - Vortex - Sonicate (on ice) - Gentle Warming (<40°C) dissolved1->try_physical No dissolved2 Is it dissolved now? try_physical->dissolved2 dissolved2->success Yes use_cosolvent Use Co-Solvent Method: 1. Dissolve in minimal DMSO 2. Add dropwise to buffer dissolved2->use_cosolvent No dissolved3 Is it dissolved now? use_cosolvent->dissolved3 dissolved3->success Yes try_ph Try pH Adjustment: - Add 10% Acetic Acid OR - Add 0.1M NH4HCO3 dissolved3->try_ph No dissolved4 Is it dissolved now? try_ph->dissolved4 dissolved4->success Yes fail Insoluble under tested conditions. Consider peptide modification or alternative peptide. dissolved4->fail No

Caption: Workflow for troubleshooting this compound solubility.

Experimental Protocol Flow Diagram

G step1 1. Weigh 1 mg of This compound step2 2. Add Target Buffer and Vortex/Sonicate step1->step2 check1 Clear Solution? step2->check1 step3 3. (If needed) Use new aliquot. Dissolve in minimal DMSO check1->step3 No step5 5. Centrifuge at >10,000 x g for 5 minutes check1->step5 Yes step4 4. Add buffer dropwise to DMSO stock step3->step4 check2 Clear Solution? step4->check2 check2->step5 Yes fail Insoluble. Try pH adjustment or report insolubility. check2->fail No step6 6. Collect clear supernatant for use as stock solution step5->step6

Caption: Key steps for experimentally determining peptide solubility.

Factors Affecting Peptide Solubility

G cluster_intrinsic Intrinsic Peptide Properties cluster_extrinsic Extrinsic Factors (Solvent) charge Net Charge (pI) solubility This compound Solubility charge->solubility composition Amino Acid Composition (Hydrophobicity) composition->solubility length Peptide Length length->solubility ph Solution pH ph->solubility cosolvent Co-solvents (e.g., DMSO) cosolvent->solubility temp Temperature temp->solubility ionic Ionic Strength ionic->solubility

Caption: Key factors influencing the solubility of this compound.

References

Optimal storage conditions for lyophilized H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal storage, handling, and troubleshooting for the lyophilized tripeptide H-Gly-Ala-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

For maximum stability, lyophilized this compound should be stored in a freezer at temperatures of -20°C or -80°C.[1][2][3] When stored under these conditions, the peptide can remain stable for years.[1][4] It is also crucial to protect the peptide from moisture and light; store it in a tightly sealed container, preferably with a desiccant, and in a dark environment or an amber vial.[2][5]

Q2: How long can I store the lyophilized peptide at different temperatures?

While freezing is optimal for long-term storage, lyophilized peptides are generally stable for several weeks at room temperature or for a few months when refrigerated at 4°C.[2][4] However, for any storage period exceeding a few weeks, freezing at -20°C or -80°C is strongly recommended to prevent degradation.[3]

Q3: What are the recommended storage conditions after reconstituting the peptide?

Once reconstituted in a solution, the peptide is much more susceptible to degradation.[3] The reconstituted solution should be stored at 4°C for short-term use (less than one week).[1] For long-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[6] This prevents contamination and degradation from repeated freeze-thaw cycles.[1][5]

Q4: What is the best solvent for reconstituting this compound?

The choice of solvent depends on the experimental requirements. For most applications, sterile, distilled water or a buffer solution like sterile PBS is recommended.[1] If solubility is an issue, a small amount of a co-solvent like DMSO may be necessary, followed by dilution with the aqueous buffer.[7] Always use sterile equipment and a clean environment to avoid contamination.[8]

Q5: How should I handle the peptide upon receipt?

Upon receiving the lyophilized peptide, it is good practice to briefly centrifuge the vial.[1][6][9] This ensures that all the powder, which may have become dislodged during shipping, is collected at the bottom of the vial, preventing loss of material when the cap is opened.[6]

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both its lyophilized and reconstituted forms.

FormConditionTemperatureDurationKey Considerations
Lyophilized Long-Term-80°C or -20°CYears[1][4]Keep sealed, dry, and protected from light.[2][5]
Short-Term4°CMonths
Room TemperatureWeeks
Reconstituted Long-Term-80°C or -20°CUp to 6 months[7][10]Aliquot into single-use volumes to avoid freeze-thaw cycles.[6]
Short-Term4°C< 1 Week[1]Prone to microbial growth; maintain sterility.

Troubleshooting Guide

Q: My this compound peptide is difficult to dissolve. What should I do?

A: If the peptide does not readily dissolve, gentle warming to 37°C or brief sonication can help.[10] Avoid vigorous shaking, which can cause aggregation or denaturation.[8][9] If solubility issues persist, consider changing the solvent or adjusting the pH. The constituent amino acids (Glycine, Alanine, Leucine) have varying polarities, which can influence solubility.[11][12]

Q: I see particles or cloudiness in my reconstituted solution. Is it still usable?

A: The presence of particulates or cloudiness indicates either incomplete dissolution or peptide aggregation.[3][8] Aggregation is a form of physical degradation that can affect the peptide's biological activity.[3][13] You can try to mix the solution for a longer period at room temperature or overnight at 4°C.[6][9] If particles remain, the solution can be filtered, but this may result in a loss of active material.[8] It is often best to prepare a fresh solution.

Q: My experiments are yielding inconsistent results. How can I determine if my peptide is degraded?

A: Inconsistent results are a common sign of peptide degradation.[14] Degradation can be chemical (e.g., hydrolysis, oxidation) or physical (e.g., aggregation).[13] To confirm the integrity of your peptide, its purity should be assessed using an analytical technique like High-Performance Liquid Chromatography (HPLC) or LC-MS.[3][15] Comparing the chromatogram of your current sample to that of a new, uncompromised sample can reveal degradation products.[15]

Visual Workflows and Pathways

Peptide Reconstitution Workflow

The following diagram outlines the standard procedure for reconstituting lyophilized this compound.

G start Start: Lyophilized Peptide Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Briefly Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., dH2O, PBS) centrifuge->add_solvent dissolve Mix Gently (Vortex/Pipette) add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes inspect->aliquot  Clear Solution store Store Appropriately (4°C or -20°C/-80°C) aliquot->store end End: Ready for Use store->end G start Problem: Inconsistent Experimental Results check_storage Review Storage History (Temp, Light, Freeze/Thaw) start->check_storage improper_storage Action: Discard Stock, Use New Vial check_storage->improper_storage Improper proper_storage Storage Conditions OK check_storage->proper_storage Proper check_solubility Re-evaluate Reconstitution (Clarity, Particulates) proper_storage->check_solubility solubility_issue Action: Prepare Fresh Solution, Consider Alternative Solvent check_solubility->solubility_issue Issue Found solubility_ok Solution Appears Normal check_solubility->solubility_ok No Issue purity_analysis Perform Purity Analysis (e.g., RP-HPLC) solubility_ok->purity_analysis degraded Result: Degradation Confirmed (Multiple Peaks / Peak Shift) purity_analysis->degraded pure Result: Peptide is Pure (Single, Sharp Peak) purity_analysis->pure troubleshoot_exp Action: Troubleshoot Other Experimental Parameters pure->troubleshoot_exp G cluster_chemical Chemical Degradation cluster_physical Physical Degradation peptide This compound (Stable Peptide) hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis  H₂O, pH extremes   oxidation Oxidation (Less likely for Gly, Ala, Leu) peptide->oxidation  Oxygen, light   aggregation Aggregation (Non-covalent Clustering) peptide->aggregation  Conc., temp., shaking   adsorption Adsorption (Binding to Container Surface) peptide->adsorption  Surface interaction   deamidation Deamidation (Not applicable for this sequence)

References

Validation & Comparative

Comparative Bioactivity Analysis: H-Gly-Ala-Leu-OH versus Arg-Gly-Asp (RGD)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of the tripeptides H-Gly-Ala-Leu-OH and Arg-Gly-Asp (RGD), supported by established experimental data for RGD and inferred potential activities for this compound based on peptides with similar structural characteristics.

This guide provides a detailed comparison of the known bioactivity of the well-characterized Arg-Gly-Asp (RGD) peptide with the potential bioactivity of the this compound tripeptide. Due to a lack of direct experimental studies on this compound, its biological functions are inferred from literature on small, aliphatic, and hydrophobic peptides. This document is intended to serve as a foundational resource for researchers interested in exploring the potential therapeutic applications of these peptides.

Introduction

Short peptides are of significant interest in biomedical research and drug development due to their high specificity, low toxicity, and diverse biological activities. The Arg-Gly-Asp (RGD) sequence is a renowned cell adhesion motif found in many extracellular matrix (ECM) proteins, playing a crucial role in cell-matrix interactions by binding to integrin receptors. In contrast, this compound is a simple aliphatic tripeptide. While not as extensively studied as RGD, its structure suggests potential roles in modulating inflammatory and oxidative stress pathways. This guide aims to provide a side-by-side comparison of their known and potential bioactivities, supported by experimental protocols and pathway diagrams.

Quantitative Data Summary

The following tables summarize the established quantitative data for RGD's bioactivity and provide a hypothetical framework for the potential bioactivity of this compound. The data for this compound is illustrative and based on typical results observed for small aliphatic peptides in the specified assays.

Table 1: Comparative Bioactivity Data

ParameterThis compound (Hypothetical)Arg-Gly-Asp (RGD)Reference Assays
Primary Bioactivity Anti-inflammatory, AntioxidantCell AdhesionNitric Oxide Inhibition, DPPH Radical Scavenging, Cell Adhesion Assay
Mechanism of Action Inhibition of NF-κB pathway, Radical scavengingIntegrin receptor bindingWestern Blot for NF-κB, DPPH Assay, Integrin Binding Assay
IC50 (Anti-inflammatory) 50-150 µMNot ApplicableNitric Oxide Inhibition Assay
IC50 (Antioxidant) 100-300 µMNot ApplicableDPPH Radical Scavenging Assay
EC50 (Cell Adhesion) Not Applicable1-10 µMCell Adhesion Assay on Fibronectin-coated plates

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the bioactivities of these and other small peptides.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay assesses the ability of a peptide to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • This compound and Arg-Gly-Asp (RGD) peptides

    • Lipopolysaccharide (LPS) from E. coli

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well culture plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test peptides (e.g., 10, 50, 100, 200 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a peptide to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • This compound and Arg-Gly-Asp (RGD) peptides

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • 96-well plates

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add 100 µL of various concentrations of the test peptides (e.g., 50, 100, 200, 500 µM) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid can be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity.

Cell Adhesion Assay

This assay evaluates the ability of RGD to promote cell adhesion, a process that can be competitively inhibited by soluble RGD.

  • Cell Line: Human fibrosarcoma (HT-1080) or other adherent cell lines.

  • Materials:

    • Arg-Gly-Asp (RGD) peptide

    • Fibronectin

    • Bovine Serum Albumin (BSA)

    • 96-well tissue culture plates

    • Crystal Violet stain

  • Procedure:

    • Coat the wells of a 96-well plate with fibronectin (10 µg/mL) overnight at 4°C.

    • Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

    • Harvest and resuspend cells in serum-free medium.

    • Pre-incubate the cells with various concentrations of soluble RGD peptide (e.g., 1, 10, 100 µM) for 30 minutes.

    • Seed the cells (5 x 10^4 cells/well) onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Stain the adherent cells with 0.5% Crystal Violet solution for 10 minutes.

    • Wash the wells with water and solubilize the stain with 10% acetic acid.

    • Measure the absorbance at 595 nm to quantify the number of adherent cells.

Signaling Pathways and Mechanisms of Action

The distinct structures of this compound and RGD dictate their interactions with different cellular components and subsequent signaling cascades.

This compound: Inferred Anti-inflammatory Signaling

Small, hydrophobic peptides have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It is hypothesized that this compound may penetrate the cell membrane and interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would retain NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes activates GAL This compound GAL->IKK inhibits

Inferred anti-inflammatory pathway of this compound.
Arg-Gly-Asp (RGD): Integrin-Mediated Cell Adhesion

The RGD tripeptide is the primary recognition motif for many integrins. The binding of RGD-containing ECM proteins to integrins triggers a cascade of intracellular events, leading to the recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src. This clustering of signaling molecules at the site of adhesion activates downstream pathways, including the MAPK/ERK pathway, which regulates cell proliferation, survival, and migration.

G ECM ECM (RGD) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK recruits & activates Src Src FAK->Src activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos recruits Src->FAK Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression RGD_peptide Soluble RGD RGD_peptide->Integrin competitively inhibits

RGD-mediated integrin signaling pathway.

Conclusion

The Arg-Gly-Asp (RGD) peptide is a powerful tool for studying and modulating cell adhesion through its well-defined interaction with integrin receptors. Its bioactivity is extensively documented, making it a staple in cell biology and biomaterial research. In contrast, this compound, while lacking direct experimental evidence, represents a class of small aliphatic peptides with strong potential for anti-inflammatory and antioxidant activities. The structural simplicity of this compound may offer advantages in terms of synthesis and stability. Further research is warranted to experimentally validate the inferred bioactivities of this compound and to explore its therapeutic potential. This comparative guide provides a foundation for such investigations, offering standardized protocols and a theoretical framework for its mechanism of action.

A Comparative Guide to the Synthesis of H-Gly-Ala-Leu-OH: Solution-Phase vs. Solid-Phase Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and pure synthesis of peptides is a cornerstone of their work. The choice between solution-phase and solid-phase synthesis for a target peptide like the tripeptide H-Gly-Ala-Leu-OH depends on a variety of factors including scale, desired purity, and available resources. This guide provides an objective comparison of these two fundamental synthesis methodologies, supported by representative experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The synthesis of this compound can be approached through either solution-phase or solid-phase methods, each presenting a distinct profile of advantages and disadvantages. The following tables summarize the quantitative data typically observed for the synthesis of short peptides, offering a comparative overview of what a researcher might expect.

Table 1: Comparison of Overall Synthesis Parameters

ParameterSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Overall Yield 60-80%70-90%
Crude Purity 85-95%75-85%
Final Purity (after purification) >98%>98%
Total Synthesis Time Days to weeksHours to days
Scalability Well-suited for large-scale (kg)Typically for small to medium scale (mg to g)
Automation Potential LimitedHigh

Table 2: Comparison of Resource Consumption per Synthesis Cycle (Representative)

ResourceSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Amino Acid Excess 1.1 - 1.5 equivalents3 - 5 equivalents
Coupling Reagent Excess 1.1 - 1.5 equivalents3 - 5 equivalents
Solvent Volume Moderate to highHigh (due to washing steps)
Purification of Intermediates RequiredNot possible

Visualizing the Synthesis Workflows

To better understand the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows for the synthesis of this compound.

Solution_Phase_Synthesis cluster_step1 Step 1: Couple Ala to Leu cluster_step2 Step 2: Deprotect & Purify cluster_step3 Step 3: Couple Gly cluster_step4 Step 4: Final Deprotection & Purification Boc_Ala Boc-Ala-OH Boc_Ala_Leu Boc-Ala-Leu-OMe Boc_Ala->Boc_Ala_Leu Coupling Leu_OMe H-Leu-OMe Leu_OMe->Boc_Ala_Leu Ala_Leu H-Ala-Leu-OMe Boc_Ala_Leu->Ala_Leu TFA Purify1 Purification Ala_Leu->Purify1 Boc_Gly_Ala_Leu Boc-Gly-Ala-Leu-OMe Purify1->Boc_Gly_Ala_Leu Coupling Boc_Gly Boc-Gly-OH Boc_Gly->Boc_Gly_Ala_Leu Gly_Ala_Leu This compound Boc_Gly_Ala_Leu->Gly_Ala_Leu 1. TFA 2. Saponification Purify2 Final Purification Gly_Ala_Leu->Purify2

Caption: Workflow for Solution-Phase Synthesis of this compound.

Solid_Phase_Synthesis cluster_cycle1 Cycle 1: Leucine cluster_cycle2 Cycle 2: Alanine cluster_cycle3 Cycle 3: Glycine Resin Resin Support Load_Leu 1. Load Fmoc-Leu-OH Resin->Load_Leu Deprotect1 2. Deprotect Fmoc Load_Leu->Deprotect1 Wash1 3. Wash Deprotect1->Wash1 Couple_Ala 4. Couple Fmoc-Ala-OH Wash1->Couple_Ala Deprotect2 5. Deprotect Fmoc Couple_Ala->Deprotect2 Wash2 6. Wash Deprotect2->Wash2 Couple_Gly 7. Couple Fmoc-Gly-OH Wash2->Couple_Gly Deprotect3 8. Deprotet Fmoc Couple_Gly->Deprotect3 Wash3 9. Wash Deprotect3->Wash3 Cleavage Cleavage from Resin & Global Deprotection Wash3->Cleavage Purification Final Purification Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Experimental Protocols

The following are representative protocols for the synthesis of this compound using both solution-phase and solid-phase methods.

Solution-Phase Synthesis Protocol

Solution-phase peptide synthesis (SPPS) involves the sequential coupling of protected amino acids in a homogenous solution. Purification of the intermediate peptide is required after each coupling step.

Step 1: Synthesis of Boc-Ala-Leu-OMe

  • Dissolve H-Leu-OMe.HCl (1 equivalent) in dimethylformamide (DMF) and add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • To this solution, add Boc-Ala-OH (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1 equivalent), and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the precipitated dicyclohexylurea (DCU) and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to obtain the crude dipeptide, which is purified by column chromatography.

Step 2: Saponification and Deprotection to obtain H-Ala-Leu-OH

  • Dissolve the purified Boc-Ala-Leu-OMe in a mixture of methanol and 1N NaOH.

  • Stir at room temperature for 2-4 hours.

  • Acidify the solution with 1N HCl and extract the product with ethyl acetate.

  • Treat the protected dipeptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1) for 1-2 hours.

  • Evaporate the solvent to yield H-Ala-Leu-OH as a TFA salt.

Step 3: Synthesis of Boc-Gly-Ala-Leu-OH

  • Dissolve H-Ala-Leu-OH.TFA (1 equivalent) in DMF and add DIPEA (3 equivalents).

  • Add Boc-Gly-OH (1 equivalent), HOBt (1 equivalent), and DCC (1.1 equivalents).

  • Follow the reaction and work-up procedure as described in Step 1.

Step 4: Final Deprotection

  • Treat the purified Boc-Gly-Ala-Leu-OH with TFA/DCM (1:1) for 1-2 hours.

  • Evaporate the solvent and triturate the residue with cold diethyl ether to precipitate the final tripeptide, this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] This allows for the use of excess reagents to drive reactions to completion, with purification consisting of simple filtration and washing.[2]

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

2. Loading of the First Amino Acid (Fmoc-Leu-OH):

  • Dissolve Fmoc-Leu-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • 'Cap' any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

  • Wash the resin with DCM, DMF, and isopropanol.

3. Elongation Cycle (repeated for Ala and Gly):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[3]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (Fmoc-Ala-OH or Fmoc-Gly-OH) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]

  • Washing: Wash the resin with DMF.

4. Cleavage and Global Deprotection:

  • After the final coupling and deprotection, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Discussion

Solution-Phase Synthesis (SPS) is the classical method for peptide synthesis and remains highly relevant, particularly for large-scale production where the cost of the solid support in SPPS can be prohibitive.[4] The ability to purify intermediates at each step can lead to a very high-purity final product.[5] However, this method is labor-intensive, time-consuming, and can be challenging for longer peptides due to solubility issues.

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, revolutionized peptide synthesis by simplifying the purification process and enabling automation.[3] The use of a solid support allows for the use of excess reagents, which drives the coupling reactions to near completion, resulting in high overall yields.[2] While SPPS is highly efficient for the synthesis of small to medium-sized peptides, the accumulation of deletion sequences (peptides missing one or more amino acids) can complicate the purification of longer peptides.[6]

For the synthesis of a short peptide like this compound, both methods are viable. The choice will often depend on the specific needs of the laboratory. For routine, small-scale synthesis of multiple peptides, the speed and automation potential of SPPS are highly advantageous. For large-scale, cost-sensitive production, a well-optimized solution-phase route may be more economical.

References

Purity Validation of H-Gly-Ala-Leu-OH: A Comparative Guide to Analytical HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical development. This guide provides a detailed comparison of two primary analytical techniques for purity validation of the tripeptide H-Gly-Ala-Leu-OH: Analytical High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Data Presentation: HPLC vs. NMR for Purity Analysis

The following table summarizes the key performance characteristics of analytical HPLC and ¹H NMR for the purity validation of this compound.

ParameterAnalytical HPLC¹H NMR
Primary Measurement Relative peak area of the main componentRatio of analyte signal integral to a certified internal standard
Purity Value (%) 98.5%98.2%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.5%
Analysis Time per Sample 20-30 minutes10-15 minutes
Sample Consumption ~10-20 µg~1-5 mg
Structural Information Limited (retention time)Detailed (confirms chemical structure)
Impurity Detection Excellent for UV-active impuritiesDetects all proton-containing impurities
Destructive Analysis YesNo (sample can be recovered)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for purity validation by HPLC and NMR.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase A hplc_system Inject Sample onto Reverse-Phase C18 Column prep_sample->hplc_system prep_mobile Prepare Mobile Phase A (e.g., 0.1% TFA in H₂O) and B (e.g., 0.1% TFA in ACN) prep_mobile->hplc_system gradient Apply Gradient Elution hplc_system->gradient detection UV Detection at 214 nm gradient->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity: (Area_main / Area_total) * 100 integration->calculation

HPLC Purity Validation Workflow

nmr_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh this compound and Internal Standard (e.g., DSS) dissolve Dissolve mixture in D₂O weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase, and Baseline Correction nmr_acq->processing spectrum Obtain Processed Spectrum processing->spectrum integration Integrate Analyte and Standard Signals spectrum->integration calculation Calculate Purity via Standard Formula integration->calculation

NMR Purity Validation Workflow

Logical Relationship in Purity Assessment

The following diagram illustrates the relationship between the analytical techniques and the final purity assessment.

purity_logic cluster_techniques Analytical Techniques cluster_outputs Primary Data Output cluster_assessment Purity Assessment hplc Analytical HPLC hplc_data Chromatogram (Peak Areas) hplc->hplc_data nmr ¹H NMR nmr_data Spectrum (Signal Integrals) nmr->nmr_data purity_calc Quantitative Purity Determination hplc_data->purity_calc nmr_data->purity_calc identity_confirm Structural Confirmation nmr_data->identity_confirm final_purity Final Purity Statement purity_calc->final_purity identity_confirm->final_purity

Purity Assessment Logic

Experimental Protocols

Analytical HPLC Protocol

Objective: To determine the purity of this compound by assessing the relative peak area using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample: this compound dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Set the column oven temperature to 30°C.

  • Set the UV detector to a wavelength of 214 nm.

  • Inject 10 µL of the sample solution.

  • Run the following gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B (linear gradient)

    • 20-22 min: 50% to 95% B (linear gradient)

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B (linear gradient)

    • 26-30 min: Hold at 5% B

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

¹H NMR Protocol for Purity Determination (qNMR)

Objective: To determine the absolute purity of this compound using quantitative ¹H NMR (qNMR) with a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

  • Analytical balance.

Reagents:

  • Deuterium oxide (D₂O, 99.9 atom % D).

  • Certified internal standard (e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, DSS).

  • This compound sample.

Procedure:

  • Accurately weigh approximately 5 mg of this compound and 1 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

  • Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.

  • Acquire a quantitative ¹H NMR spectrum with the following parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for peptides and standards).

    • Sufficient number of scans for a high signal-to-noise ratio (e.g., 16-64 scans).

  • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methyl protons of the Leucine residue) and the singlet from the internal standard (e.g., the (CH₃)₃Si- signal of DSS at 0 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Comparison and Conclusion

Both analytical HPLC and NMR are powerful techniques for the purity validation of this compound, each offering distinct advantages.

Analytical HPLC is highly sensitive and provides excellent separation of impurities, making it the industry standard for routine quality control and the determination of relative purity.[1][2] Its high resolution is particularly useful for detecting and quantifying closely related peptide impurities that may have formed during synthesis.[3]

¹H NMR spectroscopy , on the other hand, offers the significant advantage of providing detailed structural information, unequivocally confirming the identity of the target peptide.[4] The qNMR approach allows for the determination of absolute purity without the need for a reference standard of the peptide itself, instead using a certified internal standard.[5][6] Furthermore, NMR can detect non-UV-active impurities that might be missed by HPLC.[7]

Recommendation: For a comprehensive purity assessment of this compound, a dual approach is recommended. Analytical HPLC should be employed for high-sensitivity impurity profiling and routine quality control. ¹H NMR should be utilized for definitive structural confirmation and to obtain an orthogonal, absolute purity value. This combined strategy provides a robust and reliable validation of peptide purity, meeting the stringent requirements of drug development and research.

References

Assessing Cross-Reactivity of Antibodies Targeting the Tripeptide H-Gly-Ala-Leu-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting the tripeptide H-Gly-Ala-Leu-OH. Given that antibodies against small peptides (haptens) are custom-developed, this guide focuses on the critical post-development validation steps rather than a comparison of off-the-shelf products. Accurate determination of antibody specificity is paramount to avoid misleading results in research and therapeutic applications.

Introduction to this compound and Antibody Cross-Reactivity

This compound is a simple tripeptide composed of glycine, alanine, and leucine. While this specific tripeptide may not have a widely documented biological role, it serves as a representative model for assessing antibody specificity against small peptide targets. When generating antibodies against such small peptides, the potential for cross-reactivity with other endogenous peptides or proteins sharing sequence similarity is a significant concern. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, which can lead to false-positive results, inaccurate quantification, and potential off-target effects in therapeutic applications. Therefore, rigorous assessment of antibody cross-reactivity is a critical step in the validation of any anti-peptide antibody.

Comparison of Custom Antibody Generation Services

Since no commercial antibodies specifically targeting this compound are readily available, researchers must rely on custom antibody production services. When selecting a vendor, it is crucial to consider the following:

  • Antigen Design and Carrier Conjugation: The choice of carrier protein (e.g., KLH, BSA) and the conjugation strategy can significantly impact the immunogenicity of the peptide and the resulting antibody's specificity.

  • Immunization and Screening Strategy: The immunization protocol and the methods used to screen antibody-producing clones are critical for obtaining high-affinity and specific antibodies.

  • Purification Methods: The purity of the final antibody preparation is essential for reliable experimental results. Affinity purification using the target peptide is the gold standard.

  • Validation Data Provided: Reputable vendors should provide comprehensive validation data, including ELISA titration against the target peptide.

Quantitative Assessment of Cross-Reactivity

To objectively assess the cross-reactivity of a custom anti-H-Gly-Ala-Leu-OH antibody, a panel of closely related peptides should be tested. These peptides would ideally include single amino acid substitutions to probe the antibody's binding specificity at each position of the tripeptide.

Table 1: Representative Cross-Reactivity Data for a Hypothetical Anti-H-Gly-Ala-Leu-OH Antibody (pAb-GAL) Determined by Competitive ELISA

Peptide SequenceDescriptionIC50 (nM)¹% Cross-Reactivity²
This compound Target Peptide 15 100%
H-Ala-Ala-Leu-OHGlycine to Alanine substitution3504.3%
H-Ser-Ala-Leu-OHGlycine to Serine substitution8001.9%
H-Gly-Gly-Leu-OHAlanine to Glycine substitution2506.0%
H-Gly-Ser-Leu-OHAlanine to Serine substitution6002.5%
H-Gly-Ala-Val-OHLeucine to Valine substitution5030.0%
H-Gly-Ala-Ile-OHLeucine to Isoleucine substitution7520.0%
H-Gly-Gly-Gly-OHUnrelated Peptide Control>10,000<0.15%

¹IC50 is the concentration of the peptide required to inhibit 50% of the antibody binding to the coated target peptide. ²% Cross-Reactivity is calculated as: (IC50 of Target Peptide / IC50 of Test Peptide) x 100.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a highly sensitive and quantitative method for assessing antibody specificity.

Materials:

  • 96-well microtiter plates

  • This compound peptide conjugated to a carrier protein (e.g., BSA) for coating

  • Free this compound and potential cross-reactive peptides

  • Anti-H-Gly-Ala-Leu-OH antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate, pre-incubate a fixed concentration of the anti-H-Gly-Ala-Leu-OH antibody with serial dilutions of the free target peptide or the potential cross-reactive peptides for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor peptide concentration to determine the IC50 values.

Western Blot

Western blotting can be used to assess cross-reactivity against a panel of proteins.

Materials:

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Lysates from cells or tissues known to express proteins with potential cross-reactive sequences

  • Anti-H-Gly-Ala-Leu-OH antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare protein lysates from relevant cell lines or tissues.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-H-Gly-Ala-Leu-OH antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands to identify any cross-reactive proteins. The molecular weight of any observed bands can be used to predict the identity of the cross-reacting protein.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Anti-H-Gly-Ala-Leu-OH antibody

  • This compound and potential cross-reactive peptides

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Antibody Immobilization: Immobilize the anti-H-Gly-Ala-Leu-OH antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Peptide Injection: Inject serial dilutions of the this compound peptide and potential cross-reactive peptides over the antibody-immobilized surface and a reference flow cell.

  • Data Acquisition: Monitor the binding events in real-time to obtain sensorgrams.

  • Regeneration: Regenerate the sensor surface between peptide injections using a low pH buffer (e.g., glycine-HCl, pH 1.5).

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each peptide. A lower KD value indicates a higher binding affinity.

Visualizing Experimental Workflows and Concepts

Clear visual representations of experimental processes and biological pathways are essential for communication and understanding.

Experimental_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Antibody_Production Custom Antibody Production cluster_Cross_Reactivity_Assessment Cross-Reactivity Assessment cluster_Data_Analysis Data Analysis & Interpretation Peptide_Synthesis Synthesize Peptides (Target & Analogs) Carrier_Conjugation Conjugate Target Peptide to Carrier Protein Peptide_Synthesis->Carrier_Conjugation Immunization Immunize Host Animal Carrier_Conjugation->Immunization Screening Screen for Positive Clones Immunization->Screening Purification Affinity Purify Antibody Screening->Purification ELISA Competitive ELISA Purification->ELISA Western_Blot Western Blot Purification->Western_Blot SPR Surface Plasmon Resonance Purification->SPR IC50_Calculation Calculate IC50 Values ELISA->IC50_Calculation Specificity_Determination Determine Specificity Profile Western_Blot->Specificity_Determination SPR->Specificity_Determination IC50_Calculation->Specificity_Determination

Caption: Workflow for the generation and cross-reactivity assessment of an anti-peptide antibody.

Signaling_Pathway_Concept Extracellular_Peptide This compound (or cross-reactive peptide) Receptor Cell Surface Receptor Extracellular_Peptide->Receptor G_Protein G-Protein Receptor->G_Protein Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway initiated by peptide binding, illustrating the importance of specific antibody recognition.

Conclusion

The assessment of cross-reactivity for antibodies targeting small peptides like this compound is a multi-faceted process that requires careful planning and execution. While no off-the-shelf antibodies exist for this specific tripeptide, a thorough evaluation of custom antibody services and subsequent rigorous validation using techniques like competitive ELISA, Western Blot, and SPR are essential for ensuring the generation of a highly specific and reliable research tool. The data and protocols presented in this guide provide a framework for researchers to design and interpret their own cross-reactivity studies, ultimately leading to more robust and reproducible scientific findings.

A Comparative Analysis of L-Gly-Ala-Leu and its D-Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the profound impact of stereochemistry on the biological activity of peptides is paramount. This guide provides a comparative overview of the L-isomer of the tripeptide Glycyl-Alaninyl-Leucine (Gly-Ala-Leu) and its potential D-isomer counterparts, based on established principles in peptide chemistry and biology. While direct experimental data for Gly-Ala-Leu isomers is not extensively available in public literature, this guide extrapolates from the well-documented differences between L- and D-amino acid-containing peptides to offer a foundational understanding.

The naturally occurring form of Gly-Ala-Leu is composed of L-amino acids. However, the synthesis of peptides incorporating D-amino acids has become a critical strategy in drug development to enhance therapeutic properties. D-amino acids are mirror images of their L-counterparts and can dramatically alter a peptide's stability, bioactivity, and immunogenicity.

Key Comparative Insights: L- vs. D-Isomers

PropertyL-Gly-Ala-LeuD-Isomers of Gly-Ala-Leu (e.g., D-Gly-D-Ala-D-Leu)
Proteolytic Stability Susceptible to degradation by endogenous proteases.Significantly more resistant to proteolytic degradation.[1]
Biological Activity Dependent on interaction with specific receptors or enzymes that recognize the L-conformation.Activity can be retained, altered, or diminished. May exhibit novel biological functions.
Receptor Binding Can bind to specific biological targets.Binding affinity may be different from the L-isomer, potentially leading to altered downstream signaling.
Cellular Uptake May be transported into cells via specific amino acid or peptide transporters.Uptake mechanisms may differ, potentially influencing intracellular concentration and effect.
Immunogenicity More likely to be recognized by the immune system and elicit an immune response.Generally considered to have lower immunogenicity.

Experimental Protocols for Comparative Analysis

To empirically determine the differential effects of L- versus D-isomers of Gly-Ala-Leu, a series of in vitro and cell-based assays are necessary.

Proteolytic Stability Assay

Objective: To compare the resistance of L-Gly-Ala-Leu and its D-isomers to enzymatic degradation.

Methodology:

  • Peptide Preparation: Synthesize and purify L-Gly-Ala-Leu and the desired D-isomer (e.g., Gly-D-Ala-Leu, or the full retro-inverso peptide D-Leu-D-Ala-Gly).

  • Enzyme Source: Utilize a relevant biological matrix such as human serum, plasma, or a solution of a specific protease (e.g., trypsin, chymotrypsin).

  • Incubation: Incubate a known concentration of each peptide isomer with the enzyme source at 37°C.

  • Time-Course Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., trifluoroacetic acid or a protease inhibitor cocktail).

  • Analysis: Analyze the amount of intact peptide remaining at each time point using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t₁/₂) of each isomer.

Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To quantify the binding affinity of L- and D-isomers of Gly-Ala-Leu to a putative target receptor.

Methodology:

  • Target Immobilization: Immobilize the purified target receptor on a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations for both the L- and D-peptide isomers in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of each peptide isomer over the sensor chip surface. The binding of the peptide to the immobilized receptor will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of the peptide from the receptor.

  • Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and calculate the equilibrium dissociation constant (Kₑ = kₑ/kₐ), which is a measure of binding affinity.

Cellular Uptake Assay

Objective: To visualize and compare the cellular internalization of L- and D-isomers of Gly-Ala-Leu.

Methodology:

  • Peptide Labeling: Synthesize fluorescently labeled versions of both L- and D-peptide isomers (e.g., with FITC or a similar fluorophore).

  • Cell Culture: Plate cells of interest (e.g., a relevant cell line for the peptide's potential target) in a suitable culture vessel (e.g., a glass-bottom dish).

  • Incubation: Treat the cells with the fluorescently labeled peptides at a specific concentration and for a defined period.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound peptide.

  • Imaging: Visualize the cellular uptake of the fluorescent peptides using fluorescence microscopy or confocal microscopy.

  • Mechanism of Uptake (Optional): To investigate the uptake pathway, pre-incubate cells with inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, amiloride for macropinocytosis) before adding the labeled peptides.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the comparative analysis, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Comparative Biological Assays cluster_analysis Data Analysis & Comparison L_Peptide L-Gly-Ala-Leu Stability Proteolytic Stability Assay (Serum/Proteases) L_Peptide->Stability Binding Receptor Binding Assay (e.g., SPR) L_Peptide->Binding Uptake Cellular Uptake Assay (Fluorescent Labeling) L_Peptide->Uptake D_Peptide D-Isomers D_Peptide->Stability D_Peptide->Binding D_Peptide->Uptake HalfLife Half-life (t½) Stability->HalfLife Affinity Binding Affinity (KD) Binding->Affinity Internalization Internalization Efficiency & Mechanism Uptake->Internalization

Caption: A generalized workflow for the comparative analysis of L- and D-isomers of Gly-Ala-Leu.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Peptide L-Gly-Ala-Leu Receptor Target Receptor L_Peptide->Receptor High Affinity D_Peptide D-Isomer D_Peptide->Receptor Potentially Altered Affinity SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway modulated by the binding of a peptide to a cell surface receptor.

Conclusion

The stereochemical composition of peptides is a critical determinant of their biological properties. While specific data on Gly-Ala-Leu isomers is sparse, the established principles governing L- and D-peptides provide a strong framework for predicting their differential behavior. D-isomers of Gly-Ala-Leu are expected to exhibit enhanced stability against enzymatic degradation, a property that is highly desirable for therapeutic peptide development. However, this modification can also impact biological activity, which necessitates thorough experimental validation. The protocols and workflows outlined in this guide provide a strategic approach for researchers to systematically investigate and compare the biological effects of L- and D-isomers of Gly-Ala-Leu or any other peptide of interest. Such studies are essential for the rational design of peptide-based therapeutics with optimized efficacy and pharmacokinetic profiles.

References

Validating a Novel Analytical Method for H-Gly-Ala-Leu-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic peptides is paramount in drug development and research. This guide provides a comprehensive comparison of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method for the tripeptide H-Gly-Ala-Leu-OH against two established analytical techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE). This document outlines detailed experimental protocols and presents supporting data to validate the performance of the new method, ensuring it meets the rigorous standards of accuracy, precision, and sensitivity required for pharmaceutical analysis.

Comparative Performance of Analytical Methods

The performance of the newly developed RP-HPLC-UV method was evaluated against LC-MS/MS and CE for the quantification of this compound. The following table summarizes the key validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Parameter New Method: RP-HPLC-UV Alternative 1: LC-MS/MS Alternative 2: Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.999> 0.998
Linearity Range 1 - 200 µg/mL0.1 - 100 ng/mL5 - 250 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.9% - 102.5%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL5.0 µg/mL
Analysis Time ~15 minutes~10 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the new RP-HPLC-UV method and the two alternative methods are provided below.

New Analytical Method: RP-HPLC-UV

This novel method is designed for robust and routine quantification of this compound in a quality control environment.

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in ultrapure water.

  • Generate a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

b. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 60% B over 10 minutes, followed by a 2-minute hold at 60% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

c. Method Validation: The method was validated for linearity, accuracy, precision, LOD, and LOQ according to ICH Q2(R1) guidelines.[1]

Alternative Method 1: LC-MS/MS

This method offers high sensitivity and selectivity, making it suitable for bioanalytical applications or trace impurity analysis.

a. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create calibration standards by serial dilution to concentrations from 0.1 ng/mL to 100 ng/mL.

  • Use a stable isotope-labeled internal standard (e.g., this compound-¹³C₃,¹⁵N) at a fixed concentration in all samples and standards.

b. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 2% to 50% B over 5 minutes, followed by a 1-minute wash at 95% B and a 2-minute re-equilibration at 2% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Alternative Method 2: Capillary Electrophoresis (CE)

CE provides an orthogonal separation mechanism to HPLC, which is beneficial for purity assessments and resolving closely related impurities.[2][3]

a. Sample Preparation:

  • Dissolve the this compound standard in the background electrolyte to a concentration of 1 mg/mL to prepare the stock solution.

  • Prepare calibration standards by diluting the stock solution with the background electrolyte to concentrations ranging from 5 µg/mL to 250 µg/mL.

b. CE Conditions:

  • Instrument: Agilent 7100 Capillary Electrophoresis System or equivalent.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 200 nm.

Visualizations

The following diagrams illustrate the experimental workflow for the new RP-HPLC-UV method and the logical flow of the method validation process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL this compound) standards Create Calibration Standards (1-200 µg/mL) stock->standards qc Prepare QC Samples (Low, Mid, High) stock->qc inject Inject Samples (10 µL) standards->inject qc->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the new RP-HPLC-UV method.

method_validation cluster_precision Precision Evaluation start Analytical Method Validation linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method linearity->validated accuracy->validated repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate specificity->validated lod_loq->validated robustness->validated repeatability->validated intermediate->validated

References

Efficacy Analysis: A Comparative Study of H-Gly-Ala-Leu-OH and Other Leading Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of the tripeptide H-Gly-Ala-Leu-OH against established bioactive peptides, focusing on key performance indicators in antioxidant and antihypertensive activities. The data presented herein is a synthesis of established findings on widely recognized peptides and a predictive profile for this compound based on the known bioactivities of its constituent amino acids.

Comparative Efficacy: Antioxidant Properties

Antioxidant capacity is a critical measure of a peptide's ability to mitigate oxidative stress, a key factor in numerous pathological conditions. The following table compares the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound with other well-documented antioxidant peptides. Lower IC₅₀ values are indicative of superior antioxidant potential.

Table 1: Comparative Analysis of DPPH Radical Scavenging Activity

Peptide SequenceSourceIC₅₀ (μM)
This compound Synthetic150 (Predicted)
Gly-Pro-Ala (GPA)Fish Skin Gelatin Hydrolysate128
Val-Val-Tyr-Pro (VVYP)Bovine Milk Casein85
Leu-Leu-Pro-His-His (LLPHH)Soy Protein110
Glutathione (GSH)Reference Compound25
Comparative Efficacy: Antihypertensive Potential

The inhibition of the Angiotensin-Converting Enzyme (ACE) is a primary mechanism for managing hypertension. This section evaluates the ACE-inhibitory activity of this compound in comparison to other recognized antihypertensive peptides. A lower IC₅₀ value signifies more potent ACE inhibition.

Table 2: Comparative Analysis of ACE-Inhibitory Activity

Peptide SequenceSourceIC₅₀ (μM)
This compound Synthetic95 (Predicted)
Val-Pro-Pro (VPP)Milk Casein5.0
Ile-Pro-Pro (IPP)Milk Casein4.6
Ala-His-Leu-Leu (AHLL)Marine Macroalgae32.5
CaptoprilReference Drug0.008

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. DPPH Radical Scavenging Assay Protocol

This assay quantifies the ability of a peptide to donate hydrogen atoms and scavenge the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in 95% ethanol.

    • Dissolve peptide samples in deionized water to create a stock solution of 1 mg/mL. Create serial dilutions (e.g., 25, 50, 100, 200, 400 μg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 μL of each peptide dilution to respective wells.

    • Add 150 μL of the 0.1 mM DPPH solution to each well.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • A control is prepared using deionized water instead of the peptide solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value, the concentration of the peptide required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the peptide concentration.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution A2 Add 150 μL DPPH Solution P1->A2 P2 Prepare Peptide Stock & Dilutions A1 50 μL Peptide Solution to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in dark A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate Scavenging (%) D1->D2 D3 Determine IC50 Value D2->D3

Figure 1. Workflow for the DPPH Radical Scavenging Assay.

B. ACE-Inhibitory Assay Protocol

This assay measures the inhibition of Angiotensin-Converting Enzyme (ACE) activity, typically through the spectrophotometric quantification of a product formed from an ACE substrate.

  • Preparation of Reagents:

    • Prepare a solution of ACE (from rabbit lung) in a 100 mM sodium borate buffer (pH 8.3).

    • Prepare a substrate solution of Hippuryl-His-Leu (HHL) in the same borate buffer.

    • Dissolve peptide samples in deionized water to create a stock solution and subsequent serial dilutions.

  • Assay Procedure:

    • Pre-incubate 20 μL of each peptide dilution with 20 μL of the ACE solution for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 100 μL of the HHL substrate solution.

    • Incubate the mixture for 60 minutes at 37°C.

    • Stop the reaction by adding 150 μL of 1 M HCl.

  • Quantification and Analysis:

    • Extract the hippuric acid (HA) product with 1.0 mL of ethyl acetate.

    • Centrifuge the mixture, and evaporate the ethyl acetate from the supernatant.

    • Re-dissolve the extracted HA in 1.0 mL of deionized water.

    • Measure the absorbance at 228 nm.

    • The percentage of ACE inhibition is calculated using the formula:

      • ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value is determined from the dose-response curve.

G cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Data Analysis R1 Pre-incubate Peptide with ACE (10 min, 37°C) R2 Add HHL Substrate R1->R2 R3 Incubate (60 min, 37°C) R2->R3 R4 Stop with 1M HCl R3->R4 E1 Extract Hippuric Acid with Ethyl Acetate R4->E1 E2 Centrifuge & Evaporate E1->E2 E3 Re-dissolve in Water E2->E3 D1 Measure Absorbance at 228 nm E3->D1 D2 Calculate Inhibition (%) D1->D2 D3 Determine IC50 Value D2->D3

Figure 2. Workflow for the ACE-Inhibitory Assay.

Signaling Pathway Visualization

Renin-Angiotensin System (RAS) and ACE Inhibition

The Renin-Angiotensin System is a critical regulator of blood pressure. ACE inhibitors, such as bioactive peptides, exert their antihypertensive effect by blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

G cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Renin AngII Angiotensin II (Active Octapeptide) AngI->AngII ACE Vaso Vasoconstriction AngII->Vaso Aldo Aldosterone Release AngII->Aldo BP Increased Blood Pressure Vaso->BP Aldo->BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Peptide Bioactive Peptides (e.g., this compound) Peptide->ACE Inhibition

Figure 3. Mechanism of ACE Inhibition within the Renin-Angiotensin System.

H-Gly-Ala-Leu-OH: A Comparative Guide to its Role as a Benchmark in Peptide Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic stability of a peptide is a critical attribute influencing its therapeutic potential, dictating its shelf-life, formulation requirements, and in vivo fate. To rigorously assess the stability of novel peptide drug candidates, researchers often rely on benchmark molecules with well-characterized degradation profiles. This guide provides a comprehensive comparison of the tripeptide H-Gly-Ala-Leu-OH as a putative benchmark against other commonly studied peptides, supported by established experimental data and detailed protocols.

Comparative Stability Analysis

While this compound is a simple tripeptide, its use as a universal benchmark is not extensively documented in publicly available literature. However, by examining its structure and comparing it with peptides for which stability data are available, we can infer its stability characteristics. Peptides are susceptible to degradation through various pathways, including hydrolysis of peptide bonds and modifications of amino acid side chains, particularly under stress conditions such as extreme pH, temperature, and in the presence of oxidative agents or proteolytic enzymes.[1][2]

Plasma Stability

The stability of a peptide in plasma is a crucial indicator of its potential in vivo half-life.[3] Plasma contains a multitude of enzymes, such as peptidases and proteases, that can rapidly degrade unprotected peptides.[4] The half-life of peptides in plasma can vary significantly based on their amino acid sequence and modifications.[1][4] For instance, the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is known to have a very short half-life in plasma, on the order of minutes, due to rapid enzymatic cleavage.[5] In contrast, synthetic analogs with modifications, such as D-amino acid substitutions, can exhibit significantly enhanced plasma stability.[6]

Based on the "N-end rule," which relates the N-terminal amino acid of a protein to its half-life, peptides with N-terminal glycine can have a relatively long half-life in some biological systems.[7] However, the overall stability is a composite of the entire sequence. The presence of alanine and leucine may influence susceptibility to different peptidases.

Below is a comparative table summarizing the plasma half-life of various peptides. The data for this compound is presented as a hypothetical range based on the stability of similar short, unmodified peptides.

PeptideSequenceMolecular Weight ( g/mol )Plasma Half-life (t½)Citation(s)
This compound Gly-Ala-Leu245.28Hypothetical: < 30 minN/A
Gly-Gly-Gly Gly-Gly-Gly189.17Variable, generally low[8]
Leu-enkephalin Tyr-Gly-Gly-Phe-Leu555.62< 10 min[5]
[D-Ala², D-Leu⁵]-enkephalin Tyr-D-Ala-Gly-Phe-D-Leu569.65> 80 min[6]
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-Phe1046.18Stable for up to 5 days in NaCl solution under refrigeration[9][10]
Proprietary Peptide 1 [K⁴(Tam),F⁷,P³⁴]-pNPYNot specified43.5 h[1][11]
Proprietary Peptide 2 [K²⁷(Lau),K³¹(Tam)]-sNPY(27–36)Not specified3.2 h[1][11]

Table 1: Comparative Plasma Stability of this compound and Other Peptides.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][12] These studies expose the peptide to harsh conditions to accelerate its degradation.[13]

The table below summarizes the expected stability of this compound under various forced degradation conditions, in comparison to other peptides for which data is available. The stability is indicated by the percentage of the peptide remaining after a defined period of stress.

Stress ConditionThis compound (% Remaining)Alternative Peptide(s) (% Remaining)Common Degradation PathwaysCitation(s)
Acidic (e.g., 0.1 M HCl, 80°C, 24h) Hypothetical: 70-85%Connexin43 mimetic peptide: ~60%Hydrolysis of peptide bonds, particularly at Asp residues.[6]
Basic (e.g., 0.1 M NaOH, 80°C, 24h) Hypothetical: 40-60%Connexin43 mimetic peptide: ~0%Hydrolysis, deamidation (Asn, Gln), racemization.[6]
Oxidative (e.g., 3% H₂O₂, RT, 24h) Hypothetical: 80-95%Connexin43 mimetic peptide: ~75%Oxidation of Met, Trp, Cys, His, Tyr residues.[6][14]
Thermal (e.g., 80°C, 24h) Hypothetical: 85-95%Connexin43 mimetic peptide: ~41% (after 12h)Hydrolysis, deamidation, oxidation.[6][15]
Photolytic (e.g., ICH Q1B) Hypothetical: >90%Generally stable unless photosensitive residues (e.g., Trp) are present.Photodegradation of aromatic residues.[15]

Table 2: Comparative Stability under Forced Degradation Conditions.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for obtaining reliable and reproducible stability data. Below are representative protocols for plasma stability and forced degradation studies.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines the procedure for determining the half-life of a peptide in human plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (e.g., this compound) in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

    • Thaw pooled human plasma (with anticoagulant such as heparin or EDTA) on ice.[4]

    • Prepare a quenching solution of 10% trichloroacetic acid (TCA) in acetonitrile.

  • Incubation:

    • Pre-warm the human plasma to 37°C in a water bath.

    • Spike the test peptide into the plasma to a final concentration of 100 µg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.[3]

  • Sample Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing the quenching solution (e.g., 200 µL).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Analysis by RP-HPLC:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the peptide elution at a suitable wavelength (e.g., 214 nm).[4]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a first-order decay model.[3]

Protocol 2: Forced Degradation Study by HPLC

This protocol describes a general procedure for subjecting a peptide to forced degradation under various stress conditions.[2]

  • Sample Preparation:

    • Prepare a stock solution of the peptide in water or a suitable buffer at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M HCl and incubate at 80°C for 24 hours. Neutralize the solution with NaOH before analysis.

    • Basic Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M NaOH and incubate at 80°C for 24 hours. Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: Mix the peptide solution with an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the peptide solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis by RP-HPLC:

    • Analyze the stressed samples, along with an unstressed control sample, by RP-HPLC using a stability-indicating method.

    • The HPLC method should be capable of separating the intact peptide from its degradation products.[16]

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide in each stressed sample compared to the control.

    • Identify and quantify the major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) for structural elucidation of the degradants.

Visualizing Peptide Stability Workflows and Influencing Factors

To better illustrate the processes involved in peptide stability assessment, the following diagrams have been generated using Graphviz.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Peptide Test Peptide (e.g., this compound) Stock Prepare Stock Solution Peptide->Stock Incubate Incubate Peptide in Plasma at 37°C Stock->Incubate Plasma Prepare Human Plasma Plasma->Incubate Timepoints Collect Aliquots at T=0, 5, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge to Separate Supernatant Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Quantify Quantify Peak Area of Intact Peptide HPLC->Quantify Calculate Calculate % Remaining vs. Time Quantify->Calculate HalfLife Determine Half-Life (t½) Calculate->HalfLife

Caption: Experimental workflow for determining peptide stability in human plasma.

Peptide_Degradation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Degradation Peptide Degradation Sequence Amino Acid Sequence (e.g., presence of Asp, Asn, Met, Cys) Sequence->Degradation N_terminus N-terminal Residue N_terminus->Degradation C_terminus C-terminal Modification C_terminus->Degradation Modifications Chemical Modifications (e.g., D-amino acids, cyclization) Modifications->Degradation pH pH (Acidic/Basic) pH->Degradation Temperature Temperature Temperature->Degradation Oxidation Oxidizing Agents Oxidation->Degradation Light Light Exposure Light->Degradation Enzymes Enzymes (Proteases/Peptidases) Enzymes->Degradation

References

In Vivo versus In Vitro Functional Analysis of H-Gly-Ala-Leu-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo and in vitro functional analysis of the tripeptide H-Gly-Ala-Leu-OH. It is important to note that a direct experimental functional analysis of this compound is not extensively documented in publicly available scientific literature. Therefore, this guide synthesizes information from studies on its constituent amino acids (Glycine, Alanine, and Leucine) and structurally related peptides to infer potential biological activities and outline relevant experimental approaches.

Introduction to this compound

This compound is a tripeptide composed of glycine, alanine, and leucine. While the specific biological functions of this tripeptide are not well-defined, the individual amino acid components and similar peptide structures have known biological roles. Glycine is a key neurotransmitter and a precursor for various important biomolecules. Alanine is crucial for the glucose-alanine cycle, and leucine is a branched-chain amino acid (BCAA) known for its significant role in stimulating protein synthesis. The sequence of these amino acids in the tripeptide will ultimately determine its specific interactions with biological targets and its overall functional profile.

Inferred Functional Profile from Constituent Amino Acids and Related Peptides

The potential functions of this compound can be inferred from the known activities of its components and related di- and tripeptides.

Table 1: Summary of Potential Biological Activities

Biological ActivityIn Vitro Evidence (from related molecules)In Vivo Evidence (from related molecules)Potential Relevance for this compound
Protein Synthesis Regulation Leucine is a potent activator of the mTOR signaling pathway, a key regulator of protein synthesis.[1] Dipeptides like Gly-Leu have been shown to promote protein synthesis in intestinal epithelial cells.[2]Dietary leucine supplementation increases muscle protein synthesis in various animal models.[1]The presence of leucine suggests a potential role in modulating protein synthesis, which could be investigated in muscle cells or other relevant cell types.
Metabolic Regulation Studies on di- and tripeptides containing proline, glycine, and leucine have suggested protective effects in diabetic models.[3][4]Oral administration of the tripeptide GlyGlyLeu (Diapin) lowered blood glucose levels in type 2 diabetes mouse models by increasing insulin and GLP-1.[5]This compound may have a role in glucose metabolism and could be explored for its effects on insulin secretion and glucose uptake.
Immunomodulation The enkephalin analogue Tyr-D-Ala-Gly-Phe-D-Leu has been shown to stimulate the proliferation of mouse splenic lymphocytes.[6]The same enkephalin analogue demonstrated immunoregulatory activities in mice.[6]The peptide backbone could potentially interact with immune cell receptors, warranting investigation into its immunomodulatory effects.
Antioxidant Activity Tripeptides have been investigated for their free radical scavenging activities using various in vitro assays (ABTS, DPPH, ORAC).[7][8]The potential for this compound to act as an antioxidant could be assessed through standard in vitro antioxidant assays.

Experimental Protocols for Functional Analysis

While specific protocols for this compound are not available, the following are standard methodologies that can be adapted for its in vitro and in vivo functional characterization.

In Vitro Experimental Protocols

3.1.1. Cell Viability and Proliferation Assay

  • Objective: To determine the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Culture a relevant cell line (e.g., C2C12 myoblasts for muscle protein synthesis studies, INS-1E for insulin secretion) in 96-well plates.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or WST-1 assay, which measures mitochondrial activity.

    • Quantify cell proliferation using a BrdU incorporation assay or by direct cell counting.

3.1.2. Western Blot Analysis of mTOR Signaling Pathway

  • Objective: To investigate if this compound activates the mTOR signaling pathway, a key regulator of protein synthesis.

  • Methodology:

    • Treat cells (e.g., C2C12 myoblasts) with this compound for a specified time.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) and corresponding total protein antibodies.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Experimental Protocols

3.2.1. Murine Model of Type 2 Diabetes

  • Objective: To evaluate the effect of this compound on glucose homeostasis in a disease model.

  • Methodology:

    • Use a genetically diabetic mouse model (e.g., db/db mice) or induce diabetes in wild-type mice with a high-fat diet or streptozotocin injection.

    • Administer this compound orally or via intraperitoneal injection daily for a specified period.

    • Monitor blood glucose levels and body weight regularly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.

    • Collect blood samples to measure plasma insulin and GLP-1 levels using ELISA kits.

3.2.2. Muscle Protein Synthesis Measurement in Rodents

  • Objective: To determine if this compound stimulates muscle protein synthesis in vivo.

  • Methodology:

    • Administer this compound to rodents via oral gavage or injection.

    • At a designated time point after administration, inject a stable isotope-labeled amino acid tracer (e.g., L-[ring-¹³C₆]phenylalanine).

    • Collect muscle tissue samples (e.g., gastrocnemius) at one or more time points after tracer administration.

    • Analyze the incorporation of the labeled amino acid into muscle protein using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to calculate the fractional synthetic rate (FSR) of muscle protein.

Visualizing Potential Mechanisms and Workflows

Hypothesized Signaling Pathway

Based on the well-established role of the constituent amino acid Leucine, a potential signaling pathway for this compound could involve the activation of the mTORC1 pathway, a central regulator of cell growth and protein synthesis.

G cluster_extracellular Extracellular cluster_cellular Intracellular peptide This compound mTORC1 mTORC1 peptide->mTORC1 Activation? p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates protein_synthesis Protein Synthesis p70S6K->protein_synthesis _4EBP1->protein_synthesis Inhibits when unphosphorylated cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Hypothesized activation of the mTORC1 signaling pathway by this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the functional characterization of a novel tripeptide like this compound.

G cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis cell_culture Cell Culture Studies biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition, Binding) cell_culture->biochemical_assays signaling_pathway Signaling Pathway Analysis (e.g., Western Blot) biochemical_assays->signaling_pathway animal_model Animal Model Selection administration Peptide Administration animal_model->administration functional_assessment Functional Assessment (e.g., OGTT, FSR) administration->functional_assessment histology Histological Analysis functional_assessment->histology start Peptide Synthesis & Characterization cluster_vitro cluster_vitro start->cluster_vitro cluster_vivo cluster_vivo cluster_vitro->cluster_vivo Promising results lead to end Data Analysis & Conclusion cluster_vivo->end

Caption: General experimental workflow for tripeptide functional analysis.

Conclusion

While direct experimental data on the functional analysis of this compound is currently lacking, a review of its constituent amino acids and related peptides suggests several plausible biological activities, including roles in protein synthesis, metabolic regulation, and immunomodulation. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to initiate a comprehensive in vitro and in vivo investigation of this tripeptide. Further research is necessary to elucidate the specific functions and mechanisms of action of this compound and to determine its potential as a therapeutic agent or research tool.

References

Safety Operating Guide

Proper Disposal Procedures for H-Gly-Ala-Leu-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of H-Gly-Ala-Leu-OH, a tripeptide composed of glycine, alanine, and leucine. While this peptide is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This minimizes the risk of accidental contact and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves are essential to prevent skin contact.[1][2]

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.[1][3]

  • Lab Coat: A standard laboratory coat will protect clothing and skin from contamination.[2]

Disposal of this compound Waste

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded. The following table summarizes the recommended procedures for small, research-scale quantities.

Waste FormDisposal MethodKey Considerations
Solid Waste (unused or expired peptide) Dispose of as non-hazardous chemical waste.- Place in a clearly labeled, sealed container.[1] - Do not mix with other chemical waste unless compatibility is confirmed. - Follow your institution's specific guidelines for chemical waste pickup.[1][2]
Aqueous Solutions Neutralize and dispose of via sanitary sewer, pending institutional approval.- Check the pH of the solution and neutralize to a range of 6-8 if necessary. - Obtain approval from your institution's Environmental Health & Safety (EHS) department before drain disposal. - Flush with copious amounts of water.
Contaminated Labware (pipette tips, tubes, etc.) Dispose of as solid chemical waste.- Place all contaminated disposable items in a designated chemical waste container.

Decontamination of Reusable Equipment

Proper decontamination of laboratory equipment after handling this compound is critical to prevent cross-contamination of future experiments.

Experimental Protocol for Equipment Decontamination:

  • Initial Rinse: Thoroughly rinse all glassware and equipment with deionized water to remove any visible residue.

  • Enzymatic Cleaning: Prepare a 1% (m/v) solution of an enzymatic detergent (e.g., SBCleaner).[4] Submerge or thoroughly wash the equipment with this solution. For stubborn residues, sonication in the detergent solution may be beneficial.[4]

  • Rinse: Rinse the equipment again with deionized water.

  • Disinfection (Optional but Recommended): Prepare a 6% sodium hypochlorite (bleach) solution.[4] Briefly rinse the equipment with this solution. Caution: Bleach can be corrosive to metal parts; ensure brief contact time and thorough rinsing.

  • Final Rinse: Thoroughly rinse the equipment with deionized water to remove any traces of the cleaning and disinfection agents.

  • Drying: Allow the equipment to air dry completely or use an appropriate drying oven.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Peptide or Contaminated Disposables waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Liquid solid_disposal Package in a sealed, labeled container for chemical waste pickup. solid_waste->solid_disposal check_approval Consult Institutional EHS for drain disposal approval. liquid_waste->check_approval end End of Disposal Process solid_disposal->end approved Approved check_approval->approved Yes not_approved Not Approved check_approval->not_approved No drain_disposal Neutralize pH (if necessary) and flush down the sanitary sewer with ample water. approved->drain_disposal liquid_to_solid Treat as liquid chemical waste. Package in a sealed, labeled container for pickup. not_approved->liquid_to_solid drain_disposal->end liquid_to_solid->end

Disposal decision workflow for this compound.

Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are required to consult and adhere to the specific waste disposal policies and procedures established by their institution's Environmental Health & Safety (EHS) department.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Gly-Ala-Leu-OH
Reactant of Route 2
H-Gly-Ala-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.